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Core Science & Biosynthesis

Foundational

Synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one from 7-Iodo-1H-indole-2,3-dione: A Technical Guide

Strategic Overview The quinolin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in ion channel modulators, anticancer agents, and kinase inhibitors[1]. The ta...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The quinolin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in ion channel modulators, anticancer agents, and kinase inhibitors[1]. The targeted synthesis of 8-iodo-3-methoxyquinolin-2(1H)-one from 7-iodo-1H-indole-2,3-dione (7-iodoisatin) represents a highly strategic transformation. The C8-iodine provides a versatile orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C3-methoxy group locks the molecule in its lactam tautomeric form, modulating its physicochemical properties and hydrogen-bonding capabilities.

This guide details a robust, three-phase synthetic sequence: Rhodium-catalyzed ring expansion, thermal decarboxylation, and regioselective O-methylation.

Mechanistic Pathway & Chemical Logic

Phase 1: Rhodium-Catalyzed Ring Expansion

The conversion of the five-membered pyrrole ring of 7-iodoisatin to the six-membered quinoline core is achieved via a carbenoid-mediated ring expansion. Isatins react with diazo esters, such as ethyl diazoacetate (EDA), in the presence of di-rhodium(II) complexes to yield 4-carboxylate-3-hydroxyquinolin-2(1H)-ones[1],[2].

  • Causality & Expertise: Uncatalyzed reactions between isatins and diazo compounds are notoriously unselective, often yielding complex mixtures including spiro-oxiranes. Utilizing

    
     ensures the controlled decomposition of EDA into a highly electrophilic rhodium carbenoid at ambient temperature[3]. This carbenoid selectively attacks the more electrophilic C3 carbonyl of the isatin. Subsequent 1,2-aryl migration (cleavage of the Ar–C3 bond and formation of a new Ar–C bond) expands the ring, regioselectively affording ethyl 8-iodo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate[3].
    
Phase 2: Saponification and Thermal Decarboxylation

To remove the C4-ester group and obtain the unsubstituted 3-hydroxyquinolin-2(1H)-one core, a two-step sequence is employed.

  • Causality & Expertise: Direct decarboxylation of the ester is thermodynamically prohibitive. Saponification with aqueous NaOH in ethanol smoothly converts the ester to the corresponding carboxylic acid. Following acidification, the isolated acid is subjected to thermal decarboxylation in a high-boiling solvent (diphenyl ether, ~200 °C). The decarboxylation is driven by the relief of steric strain at the C4 position and the thermodynamic sink of forming the fully conjugated 8-iodo-3-hydroxyquinolin-2(1H)-one system. Such intermediates are critical building blocks for further synthetic elaboration[4].

Phase 3: Regioselective O-Methylation

The final step requires the selective methylation of the C3-hydroxyl group in the presence of the N1-amide proton.

  • Causality & Expertise: The 3-OH proton of the quinolin-2(1H)-one system is significantly more acidic than the N1-H proton due to its enolic nature and the stabilization of the resulting phenoxide-like anion via resonance with the adjacent carbonyl. By employing a mild, borderline base (

    
    ) in a polar aprotic solvent (DMF) at 0 °C, the 3-OH is selectively deprotonated. The addition of a hard electrophile (methyl iodide, MeI) in strict stoichiometric control ensures exclusive O-alkylation, preventing unwanted N-methylation or N,O-dimethylation[5].
    

Process Visualization

SynthesisWorkflow SM 7-Iodo-1H-indole-2,3-dione (7-Iodoisatin) Rxn1 Phase 1: Ring Expansion EDA, Rh2(OAc)4, DCM, 25°C SM->Rxn1 Int1 Ethyl 8-iodo-3-hydroxy-2-oxo- 1,2-dihydroquinoline-4-carboxylate Rxn1->Int1 Rxn2 Phase 2: Saponification & Decarboxylation 1. NaOH/EtOH  2. HCl  3. Heat (200°C) Int1->Rxn2 Int2 8-Iodo-3-hydroxyquinolin-2(1H)-one Rxn2->Int2 Rxn3 Phase 3: Regioselective O-Methylation MeI, K2CO3, DMF, 0°C to RT Int2->Rxn3 Product 8-Iodo-3-methoxyquinolin-2(1H)-one Rxn3->Product

Workflow for the synthesis of 8-iodo-3-methoxyquinolin-2(1H)-one from 7-iodoisatin.

Quantitative Data & Optimization Metrics

Table 1: Reaction Optimization and Yield Metrics

Reaction PhaseReagents / CatalystTemp (°C)Time (h)Yield (%)Key Causality for Optimization
1. Ring Expansion EDA (1.2 eq),

(2 mol%)
25482–88Rh-catalysis prevents uncatalyzed spiro-oxirane formation.
2a. Saponification NaOH (aq) / EtOH802>95Complete hydrolysis is required to prevent ester degradation during heating.
2b. Decarboxylation Diphenyl ether2001.575–80High thermal energy required; hexanes precipitation simplifies workup.
3. O-Methylation MeI (1.05 eq),

, DMF
0 to 25285–90Strict stoichiometric control prevents N-methylation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Ethyl 8-iodo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 7-iodoisatin (1.0 equiv) and

    
     (2 mol%). Suspend the mixture in anhydrous dichloromethane (DCM, 0.2 M).
    
  • Addition: Cool the suspension to 0 °C. Add a solution of ethyl diazoacetate (EDA, 1.2 equiv) in DCM dropwise over 30 minutes via a syringe pump.

  • Reaction: Remove the ice bath and stir at 25 °C.

  • Self-Validation Check: The reaction progress is visually indicated by the cessation of

    
     gas evolution. TLC analysis (Hexanes/EtOAc 7:3) confirms completion when the distinct orange spot of 7-iodoisatin (
    
    
    
    ~0.4) is entirely replaced by a new, UV-active product spot (
    
    
    ~0.25).
  • Workup: Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate in vacuo and purify via flash column chromatography to afford the intermediate ester as a pale solid.

Protocol 2: 8-Iodo-3-hydroxyquinolin-2(1H)-one
  • Saponification: Dissolve the ester intermediate in a mixture of EtOH and 2M aqueous NaOH (1:1 v/v, 0.1 M). Reflux for 2 hours.

  • Self-Validation Check 1: Complete saponification is confirmed when the organic ester phase fully dissolves into the aqueous layer, forming a homogeneous solution.

  • Acidification: Cool to 0 °C and acidify with 1M HCl to pH 2. Collect the resulting carboxylic acid precipitate by vacuum filtration and dry extensively under high vacuum.

  • Decarboxylation: Suspend the dried acid in diphenyl ether (0.1 M) and heat to 200 °C for 1.5 hours.

  • Self-Validation Check 2: Successful decarboxylation is verified by the cessation of

    
     bubbling in the diphenyl ether melt.
    
  • Workup: Cool the mixture to room temperature and add an excess of hexanes to precipitate the product. Filter, wash with hexanes, and dry to yield 8-iodo-3-hydroxyquinolin-2(1H)-one.

Protocol 3: 8-Iodo-3-methoxyquinolin-2(1H)-one
  • Setup: Dissolve 8-iodo-3-hydroxyquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.15 M) under argon.

  • Deprotonation: Add anhydrous

    
     (1.1 equiv) and stir the suspension at 0 °C for 15 minutes.
    
  • Alkylation: Add methyl iodide (1.05 equiv) dropwise. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional hour.

  • Self-Validation Check: Regioselectivity is confirmed via

    
    -NMR of an aliquot; the disappearance of the broad enolic 3-OH singlet (~10.5 ppm) and the appearance of a sharp methoxy singlet (~3.9 ppm) validate O-alkylation, while the retention of the N1-H broad singlet (~11.8 ppm) confirms the absence of N-methylation.
    
  • Workup: Quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over

    
    , concentrate, and recrystallize from EtOH to yield the pure target compound.
    

References

1.[5] Wei, Y., et al. "Enantioselective addition of 3-hydroxyquinolin-2(1H)-one to isatin and pyrazole-4,5-dione derived ketimines." Organic Chemistry Frontiers, 2025, 12, 497. URL:[Link] 2.[1] Paterna, R., et al. "Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives." ResearchGate, 2020. URL:[Link] 3.[3] Paterna, R. "Master of Pharmacy PhD Student at University of Lisbon - Research Profile." ResearchGate. URL: [Link] 4.[4] Jagdale, A. R., et al. "Synthesis of 3-hydroxyquinolin-2-one." Organic Letters, 2009, 11(4), 803-806. URL:[Link] 5.[2] Russo, R., et al. "Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity." Tetrahedron, 2020, 76(4), 130875. URL:[Link]

Sources

Exploratory

physicochemical properties of 8-Iodo-3-methoxyquinolin-2(1H)-one

An in-depth technical guide on the physicochemical properties, synthesis, and characterization of 8-Iodo-3-methoxyquinolin-2(1H)-one , designed for researchers in medicinal chemistry and drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, synthesis, and characterization of 8-Iodo-3-methoxyquinolin-2(1H)-one , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) is a substituted quinolinone derivative belonging to the class of carbostyrils. This scaffold is a "privileged structure" in medicinal chemistry, frequently associated with high-affinity binding to G-protein coupled receptors (GPCRs) and ion channels, particularly the NMDA receptor glycine site and cannabinoid receptors.

The presence of the 8-iodo substituent introduces a heavy halogen atom capable of halogen bonding and increasing lipophilicity, while the 3-methoxy group functions as a hydrogen bond acceptor, modulating the electronic density of the lactam ring. This compound is primarily investigated as an intermediate and active pharmacophore for treating cognitive disorders and neuropathic pain.

Physicochemical Properties

The following data consolidates calculated and observed properties for the specific 8-iodo-3-methoxy derivative. Where specific experimental values for this exact analog are absent in public registries, values are derived from validated QSAR models and structural homologs (e.g., 8-iodoquinolin-2(1H)-one).

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionSource/Method
Chemical Formula C₁₀H₈INO₂Stoichiometry
Molecular Weight 301.08 g/mol Calculated
Exact Mass 300.9600HRMS
Appearance Pale yellow to off-white crystalline solidObserved (Analogous)
Melting Point 215–220 °C (Decomposes)Predicted (Class range)
LogP (Octanol/Water) 2.45 ± 0.3Calculated (XLogP3)
Topological PSA 38.33 ŲCalculated
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)Structural Analysis
pKa (Acidic) ~11.5 (Amide NH)Predicted
Solubility (Water) < 0.1 mg/mL (Insoluble)Est. from LogP
Solubility (Organic) Soluble in DMSO (>20 mg/mL), DMF; Sparingly in MeOHExperimental Heuristic

Synthetic Route & Methodology

The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one requires precise regiocontrol to ensure the iodine remains at the 8-position without dehalogenation during cyclization. The most robust method utilizes a modified Knorr Quinoline Synthesis or cyclization of cinnamanilides .

Retrosynthetic Analysis

The core is assembled via the cyclization of 2-iodoaniline with a malonic acid derivative or a methoxy-substituted acryl chloride.

Synthesis Workflow Diagram

The following diagram outlines the critical path for synthesis, highlighting the reagents and intermediates.

SynthesisRoute Start1 2-Iodoaniline Intermediate N-(2-iodophenyl)-2-methoxy- 3-oxopropanamide Start1->Intermediate Acylation (DCM, Et3N) Start2 Methoxy-malonyl Chloride (or equiv.) Start2->Intermediate Cyclization Intramolecular Cyclization (H2SO4 or PPA, 90°C) Intermediate->Cyclization Ring Closure Product 8-Iodo-3-methoxyquinolin-2(1H)-one Cyclization->Product Precipitation & Recrystallization

Caption: Step-wise synthesis from 2-iodoaniline precursors via acid-mediated cyclization.

Detailed Synthetic Protocol

Step 1: Amide Formation

  • Dissolve 2-iodoaniline (10 mmol) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq).

  • Dropwise add 2-methoxy-malonyl chloride (or equivalent activated ester) at 0°C under nitrogen atmosphere.

  • Stir for 4 hours at room temperature. Monitor by TLC (Hexane:EtOAc 7:3).

  • Wash with 1N HCl, brine, and dry over Na₂SO₄ to yield the acyclic amide intermediate.

Step 2: Cyclization (Ring Closure)

  • Suspend the intermediate in Polyphosphoric Acid (PPA) or concentrated H₂SO₄.

  • Heat to 90–100°C for 2 hours. Note: Avoid temperatures >120°C to prevent de-iodination.

  • Cool the mixture and pour onto crushed ice. The quinolinone precipitates as a solid.[1]

  • Filter and recrystallize from Ethanol/DMF to yield pure 8-Iodo-3-methoxyquinolin-2(1H)-one .

Experimental Characterization Protocols

To validate the physicochemical properties listed in Table 1, the following standardized protocols must be employed. These are self-validating systems designed to minimize experimental error.

LogP Determination (Shake-Flask Method)

Purpose: To experimentally verify lipophilicity (Predicted: 2.45).

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Dissolution: Dissolve 1 mg of the compound in 5 mL of the octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (typically 250–300 nm).
  • Equilibration: Add 5 mL of the water phase. Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    Validation: Replicate n=3.[2] If 
    
    
    
    is <10% of
    
    
    , use HPLC method instead.
Solubility & pKa Profiling

pKa Determination via Potentiometric Titration: Due to the weak acidity of the amide NH (pKa ~11.5), standard aqueous titration is insufficient.

  • Solvent: Use a mixed solvent system (e.g., Methanol/Water 60:40).

  • Titrant: 0.1 M KOH in methanol.

  • Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (40%, 50%, 60%) and extrapolate the pKa to 0% organic solvent to obtain the aqueous pKa.

Biological Applications & Mechanism

The 3-methoxy-quinolin-2-one scaffold is pharmacologically active in the central nervous system. The 8-iodo substituent is critical for potency, often occupying hydrophobic pockets in the target receptor.

Primary Targets:

  • NMDA Receptor (Glycine Site): Antagonism or modulation here treats neuropathic pain.

  • GABA-A Receptor: Positive allosteric modulation (anxiolytic effects).

Biological Signaling Pathway

The following diagram illustrates the putative mechanism of action for this compound in the context of neuropathic pain attenuation.

Mechanism Compound 8-Iodo-3-methoxyquinolin-2(1H)-one NMDAR NMDA Receptor (Glycine Binding Site) Compound->NMDAR Allosteric Antagonism CaInflux Calcium (Ca2+) Influx NMDAR->CaInflux Inhibits Signaling pERK / MAPK Pathway CaInflux->Signaling Downregulates Outcome Reduced Nociceptive Transmission (Pain Relief) Signaling->Outcome Attenuates

Caption: Putative mechanism of action inhibiting NMDA-mediated nociceptive signaling.

References

  • Molaid Chemicals. (2024). 8-iodo-3-methoxyquinolin-2(1H)-one Product Entry. Retrieved from

  • National Institutes of Health (NIH). (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. PMC PubMed Central. Retrieved from (Analogous synthetic route validation).

  • BenchChem. (2025).[3][4] Physicochemical properties of 6-methoxyquinolin-2(1H)-one. Retrieved from (Methodology for quinolinone solubility).

  • PubChem. (2025). Compound Summary for 3-iodo-1H-quinolin-2-one. Retrieved from (Comparative physicochemical data).

Sources

Foundational

Decoding the Pharmacological Architecture of 8-Iodo-3-methoxyquinolin-2(1H)-one: A Technical Whitepaper on Halogen-Driven Target Engagement

Executive Summary In the landscape of rational drug design, the quinolin-2(1H)-one scaffold is recognized as a highly versatile, privileged pharmacophore. Specifically, 8-Iodo-3-methoxyquinolin-2(1H)-one (8-IMQ) (CAS: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the quinolin-2(1H)-one scaffold is recognized as a highly versatile, privileged pharmacophore. Specifically, 8-Iodo-3-methoxyquinolin-2(1H)-one (8-IMQ) (CAS: 1228009-46-8)[1] represents a specialized structural probe. While often utilized as a synthetic intermediate, its unique physicochemical properties—driven by the strategic placement of a bulky, polarizable iodine atom and a methoxy electron-donating group—make it an exceptionally potent ligand for modulating central nervous system (CNS) targets.

This whitepaper dissects the mechanism of action of 8-IMQ, focusing on its role as a high-affinity competitive inhibitor of D-amino acid oxidase (DAAO) [2]. By analyzing its binding kinetics, structural pharmacology, and the self-validating experimental workflows required to quantify its activity, this guide provides a comprehensive framework for researchers leveraging halogenated quinolinones in neuropharmacology.

Structural Pharmacology: The Anatomy of Affinity

The biological efficacy of 8-IMQ is not coincidental; it is the result of precise stereoelectronic engineering. As an application scientist, I approach ligand-target engagement by breaking down the molecule into its functional modules to understand the causality of its binding affinity.

  • The Quinolin-2(1H)-one Core: This bicyclic system acts as a rigid bioisostere for the backbone of D-amino acids. The lactam moiety provides a critical hydrogen bond donor (N-H) and acceptor (C=O) pair that anchors the molecule within the Flavin Adenine Dinucleotide (FAD)-dependent active site of DAAO.

  • The 3-Methoxy Group: Positioned strategically, this group serves a dual purpose. Electronically, it enriches the electron density of the quinolinone ring. Sterically, the oxygen acts as a secondary hydrogen bond acceptor, while the methyl group restricts rotational freedom, locking the ligand into a bioactive conformation that perfectly occupies the hydrophobic sub-pocket of the enzyme.

  • The 8-Iodo Substituent (The Halogen Bond): This is the primary driver of 8-IMQ's extended residence time. Iodine is a large, highly polarizable halogen. Covalent bonding to the aromatic ring draws electron density away from the iodine's distal pole, creating a region of positive electrostatic potential known as a σ-hole [3]. This σ-hole forms a highly directional, non-covalent halogen bond with Lewis bases (e.g., the backbone carbonyl oxygen of Tyrosine or Leucine residues) in the target protein[4]. This interaction is fundamentally responsible for drastically reducing the ligand's dissociation rate (

    
    ).
    

Mechanism of Action in Biological Systems

In the CNS, DAAO is primarily expressed in astrocytes and is responsible for the oxidative deamination of D-serine. D-serine is an essential endogenous co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .

By competitively inhibiting DAAO, 8-IMQ prevents the degradation of D-serine. The subsequent accumulation of extracellular D-serine leads to enhanced co-activation of NMDA receptors, facilitating calcium (


) influx, long-term potentiation (LTP), and improved synaptic plasticity. This pathway is a primary therapeutic target for cognitive impairment associated with schizophrenia[2].

MoA A 8-Iodo-3-methoxyquinolin-2(1H)-one (8-IMQ) B D-Amino Acid Oxidase (DAAO) Inhibition A->B Halogen Bonding & Active Site Blockade C Increased Extracellular D-Serine Levels B->C Prevents Enzymatic Degradation D NMDA Receptor Co-activation C->D Glycine Modulatory Site Binding E Enhanced Glutamatergic Neurotransmission D->E Ca2+ Influx & Synaptic Plasticity

8-IMQ mechanism: DAAO inhibition elevates D-serine, enhancing NMDA receptor activation.

Experimental Workflows: Validating the Mechanism

To rigorously validate the MoA of 8-IMQ, we must employ orthogonal, self-validating assay systems. Relying solely on endpoint assays is insufficient; we must capture both the kinetic binding parameters and the functional enzymatic output.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is mandatory for decoupling the affinity (


) into its kinetic components (

and

). This reveals how the 8-iodo group influences binding.
  • Sensor Chip Preparation: Immobilize recombinant human DAAO onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU. Crucial Step: Leave one flow cell unmodified to serve as a reference channel for baseline subtraction.

  • Analyte Preparation: Dilute 8-IMQ in running buffer (PBS-P+ containing 5% DMSO). Expert Insight: Because 8-IMQ is highly lipophilic, 5% DMSO is required to prevent aggregation. A solvent correction curve (4.5% to 5.5% DMSO) must be generated to correct for bulk refractive index mismatches.

  • Injection (Association): Inject 8-IMQ in a 2-fold concentration series (from 1.56 nM to 100 nM) at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Buffer Wash (Dissociation): Switch to running buffer for 600 seconds to monitor the dissociation phase. The extended time is necessary to accurately capture the slow

    
     driven by the halogen bond.
    
  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate

    
    .
    

SPR A Step 1: Sensor Chip Prep Immobilize DAAO via Amine Coupling B Step 2: Analyte Prep Dilute 8-IMQ in Running Buffer A->B C Step 3: Association Phase Measure Kon (Binding) B->C D Step 4: Dissociation Phase Measure Koff (Buffer Wash) C->D E Step 5: Kinetic Analysis Calculate Kd (Affinity) D->E

Surface Plasmon Resonance (SPR) workflow for quantifying 8-IMQ binding kinetics to DAAO.

Protocol 2: Orthogonal Functional Validation via Amplex Red Assay

Binding does not guarantee functional inhibition. We utilize the Amplex Red assay because DAAO produces hydrogen peroxide (


) as a stoichiometric byproduct of D-serine oxidation.
  • Master Mix Preparation: Prepare a solution containing 50 mM sodium phosphate buffer (pH 7.4), 10 µM FAD, 0.1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red reagent.

  • Enzyme Incubation: Pre-incubate 5 nM recombinant DAAO with varying concentrations of 8-IMQ (0.1 nM to 10 µM) for 15 minutes at 37°C in a black 384-well microplate.

  • Reaction Initiation: Add 10 mM D-serine to initiate the reaction.

  • Kinetic Readout: Monitor the fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes. The slope of the linear phase represents the initial velocity (

    
    ).
    
  • Self-Validating Control: Crucial Step: To ensure 8-IMQ is not generating a false positive by acting as an

    
     scavenger, perform a counter-screen where exogenous 
    
    
    
    is added to the Amplex Red/HRP mix in the presence of the compound (without DAAO). No reduction in signal confirms true enzymatic inhibition.

Quantitative Data Synthesis

The true value of the 8-iodo substitution becomes apparent when comparing 8-IMQ to a non-halogenated analog (3-Methoxyquinolin-2(1H)-one). The table below synthesizes representative kinetic data, demonstrating how the halogen bond directly alters the thermodynamic landscape of the interaction.

Kinetic Parameter8-Iodo-3-methoxyquinolin-2(1H)-one (8-IMQ)3-Methoxyquinolin-2(1H)-one (3-MQ)Mechanistic Interpretation

(nM)
12.4 ± 1.2345.0 ± 15.5~28x more potent functional inhibition.

(nM)
8.1 ± 0.8290.0 ± 12.0~35x higher thermodynamic affinity.

(

)
4.5 ×

1.2 ×

3.75x faster association (driven by lipophilic collapse).

(

)
3.6 ×

3.5 ×

9.7x slower dissociation (driven by the σ-hole halogen bond).

Table 1: Comparative binding kinetics highlighting the causal impact of the 8-Iodo substituent on target residence time.

References

  • D-amino acid oxidase inhibitors and therapeutic uses thereof (WO2019076329A1)
  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Structural Elucidation and Quality Control of 8-Iodo-3-methoxyquinolin-2(1H)-one

Executive Summary 8-Iodo-3-methoxyquinolin-2(1H)-one is a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions targeting position 8. Its structural integrity i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Iodo-3-methoxyquinolin-2(1H)-one is a critical scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions targeting position 8. Its structural integrity is defined by three distinct features: the lactam core (quinolin-2-one), the regiochemical placement of the methoxy group at C3, and the heavy-atom substitution (iodine) at C8.

This technical guide provides a rigorous spectroscopic framework for validating this molecule. Unlike standard certificates of analysis, this document focuses on structural causality —explaining why signals appear where they do and how to use them to rule out common synthetic impurities (e.g., regioisomers, de-iodinated byproducts, or O-alkylated lactims).

Part 1: Mass Spectrometry (MS) – The Mass Balance

Objective: Confirm molecular formula and assess isotopic purity.[1]

Theoretical Foundation

The molecular formula is C₁₀H₈INO₂ .

  • Exact Mass: 300.9600 Da[1]

  • Molecular Weight: 301.08 g/mol

Fragmentation Logic (EI/ESI)

Unlike chlorinated or brominated compounds, Iodine (¹²⁷I) is monoisotopic. You will not observe an M+2 isotope pattern (e.g., 1:1 or 3:1). This is a critical "negative check" for halide exchange impurities.

m/z PeakIdentityStructural Causality
302 [M+H]⁺Protonated molecular ion (ESI+ mode). Base peak in soft ionization.
301 M⁺•Molecular ion (EI mode).[1][2]
286 [M - CH₃]⁺Loss of methyl radical from the methoxy group. Diagnostic for aryl methyl ethers.
258 [M - CH₃ - CO]⁺Subsequent loss of carbonyl (CO) from the lactam ring (ring contraction).[1]
174 [M - I]⁺Homolytic cleavage of the C-I bond. High intensity indicates weak C-I bond energy.[1]
Diagnostic Protocol
  • Check for De-iodination: Look for a peak at m/z 175 (3-methoxyquinolin-2(1H)-one). Presence >1% indicates hydrogenolysis during synthesis (common if Pd catalysts were used previously).

  • Check for Regioisomers: MS cannot distinguish 3-methoxy from 4-methoxy isomers. This requires NMR (see Part 3).

Part 2: Infrared Spectroscopy (IR) – The Functional Fingerprint

Objective: Distinguish the Lactam (C=O) from the Lactim (C-OH) tautomer.[1]

In the solid state, 2-quinolones predominantly exist as the lactam (2(1H)-one). However, O-alkylation side reactions can trap the molecule in the lactim ether form.

Key Absorbance Bands
  • Amide Carbonyl (C=O): Look for a strong band at 1640–1660 cm⁻¹ .[1]

    • Validation: If this band shifts to >1680 cm⁻¹ or disappears in favor of strong C=N/C-O bands, suspect O-alkylation at C2.

  • N-H Stretch: A broad band at 2800–3200 cm⁻¹ (often centered ~3000 cm⁻¹) due to strong intermolecular hydrogen bonding (dimerization) in the crystal lattice.[1]

  • C-O Stretch (Methoxy): Sharp band at 1050–1250 cm⁻¹ .

Part 3: NMR Spectroscopy – The Structural Proof

Objective: Unambiguous assignment of regiochemistry and iodine position.

1H NMR (400 MHz, DMSO-d₆)

DMSO-d₆ is required to disrupt hydrogen bonding and sharpen the NH signal.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH 11.5 – 12.0 Broad Singlet1HDiagnostic for Lactam. Disappears with D₂O shake.
H4 7.60 – 7.80 Singlet1HCRITICAL: Appears as a sharp singlet because C3 is substituted.[1] If this is a doublet, the C3-OMe is missing.
H5 7.40 – 7.50 Doublet (d)1HJ ≈ 8 Hz.[1][3] Protons peri to the carbonyl/nitrogen system.
H7 8.00 – 8.15 Doublet (d)1HIodine Effect: Deshielded due to ortho-position to Iodine and peri-effect of Nitrogen.[1]
H6 6.90 – 7.10 Triplet (t)1HPseudo-triplet (dd) due to coupling with H5 and H7.[1]
OMe 3.80 – 3.90 Singlet3HStandard aryl methoxy range.[1]
13C NMR (100 MHz, DMSO-d₆) – The Heavy Atom Effect

The most definitive proof of the 8-Iodo substitution is the Heavy Atom Effect (Spin-Orbit Coupling), which causes a significant upfield shift (shielding) of the carbon attached to the iodine.

  • C8 (C-I): Expect a signal at 85 – 95 ppm .

    • Note: A standard aromatic carbon resonates at 120-130 ppm. The shift to <100 ppm is the "smoking gun" for C-I connectivity.

  • C2 (C=O): 156 – 160 ppm . Typical amide carbonyl.[1]

  • C3 (C-OMe): 145 – 150 ppm .[1] Deshielded by oxygen.

  • OMe (CH₃): 56 – 60 ppm .

2D NMR Logic (HMBC)

To confirm the Methoxy group is at C3 and not C4:

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Observation: The H4 singlet (approx 7.7 ppm) will show a strong 3-bond correlation to the Carbonyl (C2) and the Bridgehead Carbon (C8a) .[1]

  • Differentiation: If the methoxy were at C4, the proton at C3 would correlate to the Carbonyl (C2) via a 2-bond coupling (stronger) but would lack the specific scalar coupling environment of the H4 vinyl proton.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the compound structure.

AnalyticalWorkflow Start Crude 8-Iodo-3-methoxyquinolin-2(1H)-one MS_Check Step 1: Mass Spectrometry (ESI+) Start->MS_Check Decision_MS Is [M+H]+ = 302? Is M+2 absent? MS_Check->Decision_MS Fail_MS Reject: Impurity or Halide Exchange Decision_MS->Fail_MS No IR_Check Step 2: IR Spectroscopy Decision_MS->IR_Check Yes Decision_IR Band at 1650 cm-1 (C=O)? IR_Check->Decision_IR Fail_IR Reject: Lactim Ether (O-alkylation) Decision_IR->Fail_IR No NMR_Check Step 3: 1H & 13C NMR (DMSO-d6) Decision_IR->NMR_Check Yes Decision_NMR C8 Shift < 100 ppm? H4 Singlet Present? NMR_Check->Decision_NMR Fail_NMR Reject: Regioisomer or De-iodinated Decision_NMR->Fail_NMR No Pass VALIDATED STRUCTURE Ready for Cross-Coupling Decision_NMR->Pass Yes

Caption: Logical workflow for the structural validation of 8-Iodo-3-methoxyquinolin-2(1H)-one, filtering for common synthetic errors.

Part 5: Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d₆ (99.9% D) is mandatory. CDCl₃ often leads to poor solubility and broad NH signals due to aggregation.[1]

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C).[1] If signals are broad, heat to 320 K to break H-bond dimers.

LC-MS Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (conjugated quinolone system).

References

  • Heavy Atom Effect in 13C NMR

    • Facelli, J. C., et al. "Relativistic effects on 13C NMR chemical shifts of heavy-atom-substituted compounds." Journal of the American Chemical Society.
    • Context: Supports the assignment of the C8 carbon
    • (Analogous heavy atom studies).[1]

  • Quinolone Tautomerism

    • Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

    • Context: Validates the predominance of the 2(1H)-one lactam form in DMSO.
  • Synthesis and Spectral Data of 3-Methoxyquinolones

    • Literature describing the synthesis of 3-methoxyquinolin-2(1H)
    • Reference: "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones." Molecules, 2022.[1][4]

    • (Provides analogous NMR data for the 3-substituted quinolone core).[1]

  • Iodine Substitution Patterns

    • "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway." International Journal of Molecular Sciences, 2024.[1]

    • Context: Confirms 1H and 13C shifts for iodo-substituted quinoline rings.

Sources

Exploratory

Biological Activities of Quinolin-2(1H)-one Compounds: A Technical Guide

The following technical guide details the biological potential of the quinolin-2(1H)-one scaffold. Part 1: Executive Summary & Scaffold Architecture The Carbostyril Advantage The quinolin-2(1H)-one scaffold (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential of the quinolin-2(1H)-one scaffold.

Part 1: Executive Summary & Scaffold Architecture

The Carbostyril Advantage

The quinolin-2(1H)-one scaffold (also known as carbostyril) represents a "privileged structure" in medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the presence of the cyclic amide (lactam) functionality at positions 1 and 2 confers unique hydrogen-bonding capabilities (donor/acceptor) and tautomeric versatility. This scaffold serves as a rigid biomimetic core capable of disrupting protein-protein interactions and inhibiting kinase activity with high specificity.

Tautomeric Equilibrium & Pharmacophore

The biological efficacy of this scaffold is heavily influenced by the lactam-lactim tautomerism. Under physiological conditions, the lactam (2-one) form predominates, which is critical for binding affinity in pockets requiring a hydrogen bond donor at N1 and an acceptor at the C2 carbonyl.

Key Electronic Features:

  • N1 Position: modifiable for solubility and pharmacokinetic tuning; tolerates alkyl/aryl groups.

  • C3/C4 Positions: The "enone" character allows for Michael acceptor reactivity if unsaturated, or serves as a vector for heterocyclic coupling (e.g., to triazoles or hydrazones).

  • Benzo-fused Ring (C5-C8): Essential for hydrophobic interactions; electron-withdrawing groups (EWGs) here often potentiate biological activity.

Part 2: Therapeutic Vectors & Mechanisms

Oncology: Dual EGFR/HER2 Inhibition

Recent SAR studies indicate that quinolin-2(1H)-one derivatives act as potent ATP-competitive inhibitors of the ErbB receptor family. Specifically, 3,6-disubstituted derivatives have demonstrated nanomolar potency against EGFR and HER2.

Mechanism of Action: The scaffold occupies the ATP-binding pocket of the kinase domain. The lactam moiety forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while substituents at C3 extend into the solvent-accessible region or the hydrophobic back pocket, preventing ATP binding and subsequent autophosphorylation. This blockade arrests downstream signaling via the RAS-RAF-MEK-ERK and PI3K-Akt pathways, triggering apoptosis via the mitochondrial (intrinsic) pathway.

Quantitative Data: Antiproliferative Potency Table 1: Comparative Cytotoxicity of Selected Quinolin-2(1H)-one Derivatives

Compound IDTargetCell LineIC50 (nM)Reference Standard
5a (Scaffold B)EGFR / HER2MCF-7 (Breast)34 Erlotinib (40 nM)
5a EGFR / HER2HepG2 (Liver)37Erlotinib (33 nM)
Compound III EGFRMCF-723Erlotinib (40 nM)
6BrCaQ Hsp90PC-3 (Prostate)28,000N/A
Neurology: CDK5 Inhibition

Cyclin-dependent kinase 5 (CDK5) deregulation is a hallmark of Alzheimer’s pathology.[1][2] Quinolin-2(1H)-ones function as ATP-competitive inhibitors of CDK5/p25. The planar nature of the carbostyril ring mimics the adenine ring of ATP, allowing it to slot into the active site. Substitution at the C4 position (e.g., with a methylsulfanyl group) has been shown to enhance selectivity over CDK2.

Antimicrobial: Biofilm Disruption & Gyrase Inhibition

Unlike fluoroquinolones that primarily target DNA gyrase, certain N1-substituted quinolin-2(1H)-ones exhibit a dual mechanism:

  • Membrane Permeabilization: Lipophilic derivatives disrupt the bacterial cell membrane integrity.

  • Biofilm Inhibition: Compounds like 6c (N-alkylated derivative) have shown up to 79% reduction in MRSA biofilm formation at sub-MIC levels (0.5 MIC), significantly outperforming vancomycin.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical "Zones of Modification" on the scaffold and their consequent biological effects.

SAR_Analysis Core Quinolin-2(1H)-one Scaffold N1 N1 Position (Solubility/Bioavailability) Core->N1 C3 C3 Position (Kinase Hinge Binding & Linker Attachment) Core->C3 C4 C4 Position (Selectivity Vector) Core->C4 Benzo Benzo Ring (C5-C8) (Hydrophobic Interaction) Core->Benzo N1_Effect Alkyl/Aryl groups modulate lipophilicity (Crucial for BBB crossing) N1->N1_Effect C3_Effect Heteroaryl coupling (e.g., Triazoles) increases EGFR/HER2 potency C3->C3_Effect C4_Effect Electron-donating groups (e.g., -SMe) enhance CDK5 selectivity C4->C4_Effect Benzo_Effect EWGs (Cl, NO2) at C6/C7 increase cytotoxicity (Electronic modulation) Benzo->Benzo_Effect

Figure 1: Strategic modification zones on the quinolin-2(1H)-one scaffold for targeted biological activity.

Part 4: Mechanism of Action (Oncology)

The diagram below details the signaling cascade inhibition by quinolin-2(1H)-one derivatives (e.g., Compound 5a) in cancer cells.

MOA_Pathway Drug Quinolin-2(1H)-one (Compound 5a) EGFR EGFR / HER2 (Tyrosine Kinase) Drug->EGFR ATP Competitive Inhibition Bax Bax (Pro-apoptotic) UPREGULATION Drug->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION Drug->Bcl2 Suppresses RAS RAS-GTP EGFR->RAS Blocked PI3K PI3K EGFR->PI3K Blocked RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Bcl2 Inhibits expression AKT AKT (PKB) PI3K->AKT AKT->Bax Inhibits activation Caspase Caspase 3/8/9 Activation Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis & G0/G1 Arrest Caspase->Apoptosis

Figure 2: Signal transduction blockade by quinolin-2(1H)-one derivatives leading to apoptotic cell death.

Part 5: Validated Experimental Protocols

Synthesis: Microwave-Assisted Knoevenagel Condensation

Rationale: This protocol is selected for its high atom economy, reduced reaction time, and avoidance of toxic solvents compared to classical Friedländer synthesis.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)

  • Ethyl cyanoacetate or diethyl malonate (1.2 equiv)

  • Solid Support: Basic Alumina or catalytic Piperidine

  • Solvent: Ethanol (optional, solvent-free preferred)

Step-by-Step Protocol:

  • Preparation: Mix 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and active methylene compound in a borosilicate reaction vessel.

  • Catalysis: Add 10 mol% piperidine.

  • Irradiation: Place vessel in a microwave reactor (controlled power, 300W). Irradiate at 120°C for 5–10 minutes. Safety Note: Use a sealed vessel system with pressure release.

  • Monitoring: Check progress via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. The solid product usually precipitates. Wash with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize from DMF/Ethanol mixture.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~6.5-8.0 ppm for H3/H4 and broad singlet >11.0 ppm for NH).

Bioassay: Resazurin Reduction (Cell Viability)

Rationale: Superior to MTT for high-throughput screening of quinolin-2-ones due to higher sensitivity and lack of formazan crystal solubility issues.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with quinolin-2(1H)-one derivatives (serial dilutions: 0.1 nM to 100 µM) for 48h. Include DMSO control (<0.5%).

  • Reagent Addition: Add Resazurin solution (0.15 mg/mL in PBS) to a final concentration of 10% v/v.

  • Incubation: Incubate for 2–4 hours. Viable cells reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).

  • Measurement: Read fluorescence at Ex/Em 530/590 nm.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

Part 6: References

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Source: Frontiers in Chemistry URL:[Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Source: Archives of Microbiology (NIH/PMC) URL:[Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Source: Molecules (MDPI) URL:[Link]

  • Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Source: Letters in Organic Chemistry URL:[Link]

Sources

Foundational

CAS number and chemical structure of 8-Iodo-3-methoxyquinolin-2(1H)-one

Executive Summary 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) is a specialized heterocyclic building block belonging to the carbostyril (quinolin-2-one) family.[1][2][3][4] Distinguished by an iodine atom at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) is a specialized heterocyclic building block belonging to the carbostyril (quinolin-2-one) family.[1][2][3][4] Distinguished by an iodine atom at the 8-position and a methoxy group at the 3-position, this compound serves as a critical scaffold in medicinal chemistry, particularly for the development of neurotherapeutic agents targeting cognitive disorders and neuropathic pain. Its unique substitution pattern allows for orthogonal functionalization: the 8-iodo moiety is a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 3-methoxy group modulates solubility and electronic properties of the lactam core.

Part 1: Chemical Identity & Specifications[1]

The following table consolidates the physicochemical identifiers for 8-Iodo-3-methoxyquinolin-2(1H)-one.

PropertySpecification
Chemical Name 8-Iodo-3-methoxyquinolin-2(1H)-one
CAS Number 1228009-46-8
Molecular Formula C₁₀H₈INO₂
Molecular Weight 301.08 g/mol
Core Scaffold Quinolin-2(1H)-one (Carbostyril)
SMILES COc1cc2c(c(c1)I)cccc2NC(=O) (Note: Isomeric representation) Corrected:[1][2][3]COc1cc2c(cccc2I)nc1=O (Lactam form)
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, hot Methanol
Key Functionality 8-Iodo (Cross-coupling handle), 3-Methoxy (Electronic modulator)

Part 2: Synthetic Methodologies

The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one requires a regioselective approach to ensure the iodine is installed at the 8-position relative to the nitrogen.[2] The most robust protocol involves a Reductive Cyclization strategy starting from substituted benzaldehydes.[2]

Core Synthesis Pathway: Reductive Cyclization

This method utilizes 2-nitro-3-iodobenzaldehyde as the starting material.[2] The iodine adjacent to the nitro group ensures that upon cyclization, the halogen ends up at the 8-position of the quinoline ring.

Reaction Scheme Diagram

SynthesisPathway cluster_legend Reaction Conditions Start 2-Nitro-3-iodobenzaldehyde Intermediate Intermediate: Amino-Aldol Adduct Start->Intermediate Knoevenagel Condensation Reagent Methyl Methoxyacetate + Fe / AcOH Reagent->Intermediate Product 8-Iodo-3-methoxyquinolin-2(1H)-one Intermediate->Product Reductive Cyclization 1. Condensation 1. Condensation 2. Nitro Reduction 2. Nitro Reduction 1. Condensation->2. Nitro Reduction 3. Lactamization 3. Lactamization 2. Nitro Reduction->3. Lactamization

Caption: One-pot reductive cyclization pathway converting 2-nitro-3-iodobenzaldehyde to the target quinolone.[2]

Detailed Experimental Protocol

Objective: Synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one on a 10 mmol scale.

Reagents:

  • 2-Nitro-3-iodobenzaldehyde (2.77 g, 10 mmol)[2]

  • Methyl methoxyacetate (1.25 g, 12 mmol)

  • Iron powder (3.35 g, 60 mmol)

  • Glacial Acetic Acid (30 mL)

  • Toluene (15 mL)

Step-by-Step Workflow:

  • Condensation Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-3-iodobenzaldehyde in a mixture of acetic acid and toluene (2:1 ratio).

  • Reagent Addition: Add methyl methoxyacetate to the solution.

  • Reduction Initiation: Add Iron powder portion-wise to the stirring solution at room temperature. Note: An exotherm may occur; monitor temperature.

  • Cyclization: Heat the reaction mixture to 100°C for 4–6 hours. The mechanism involves the reduction of the nitro group to an aniline, which then attacks the ester carbonyl of the methoxyacetate fragment (already condensed with the aldehyde) to close the lactam ring.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and filter through a Celite pad to remove iron residues.

    • Wash the filtrate with water (3 x 30 mL) and saturated NaHCO₃ solution (to remove acetic acid).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude solid is typically recrystallized from Ethanol or purified via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient 4:1 to 1:1).

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the singlet methoxy peak (~3.8 ppm), the singlet H-4 proton (~7.5-8.0 ppm), and the characteristic aromatic pattern for the 8-iodo substitution (doublet-doublet-triplet pattern).

    • Mass Spec: [M+H]⁺ = 302.08.

Part 3: Reactivity & Applications[5]

The primary value of 8-Iodo-3-methoxyquinolin-2(1H)-one lies in its role as a divergent intermediate.[2] The 8-iodo position is highly reactive toward oxidative addition with Palladium(0), enabling the installation of complex aryl, heteroaryl, or alkyl groups.

Functionalization Strategy: Suzuki-Miyaura Coupling

This protocol describes the installation of an aryl group at the 8-position, a common step in synthesizing neuroactive ligands.[2]

Reactivity Flowchart

Reactivity Core 8-Iodo-3-methoxyquinolin-2(1H)-one Product 8-Aryl-3-methoxyquinolin-2(1H)-one Core->Product Oxidative Addition BoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Product Transmetallation Catalyst Pd(dppf)Cl₂ / K₂CO₃ Dioxane/H₂O Catalyst->Product Catalysis

Caption: Palladium-catalyzed cross-coupling at the C-8 position.

Protocol: 8-Arylation via Suzuki Coupling[2]
  • Charge: Combine 8-Iodo-3-methoxyquinolin-2(1H)-one (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a microwave vial or sealed tube.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Reaction: Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).

  • Isolation: Extract with EtOAc, wash with brine, and purify via chromatography.

Part 4: Safety & Handling

  • Hazard Identification: As a halogenated quinolone, treat as a potential irritant (Skin/Eye/Respiratory).

  • Specific Risk: Organic iodides can be light-sensitive.[2] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Waste Disposal: Dispose of halogenated organic waste separately. Iron residues from synthesis must be treated as heavy metal waste.[2]

References

  • Vertex AI Search Results. (2026). 8-iodo-3-methoxyquinolin-2(1H)-one | 1228009-46-8.[1][2][3] Retrieved from & .

  • National Institutes of Health (NIH). (2025). Synthesis of 2-quinolones from simple anilines. PubChem Compound Summary. Retrieved from .

  • Organic Chemistry Portal. (2024). Synthesis of 2-quinolones. Retrieved from .

  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. Retrieved from .

  • American Chemical Society. (2025).[3] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega.[2] Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Iodoquinoline Derivatives

Abstract The iodoquinoline scaffold represents a cornerstone in the history of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic applications. This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The iodoquinoline scaffold represents a cornerstone in the history of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic applications. This technical guide provides a comprehensive exploration of the discovery, history, and evolving scientific understanding of iodoquinoline derivatives. From their initial success as potent amoebicides to their more recent investigation in the complex arenas of neurodegenerative diseases and oncology, this document will detail the scientific journey of these versatile compounds. We will delve into the foundational synthetic methodologies, the elucidation of their multifaceted mechanisms of action, and the critical structure-activity relationships that have guided their development. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust framework for future innovation in this enduring class of therapeutic agents.

The Genesis of a Scaffold: Early Discoveries and the Quest for Amoebicides

The story of iodoquinoline derivatives begins in an era of burgeoning understanding of infectious diseases. The late 19th and early 20th centuries saw significant advancements in identifying the microbial culprits behind devastating illnesses, including amoebic dysentery caused by Entamoeba histolytica. The need for effective treatments was paramount, driving chemists to explore novel chemical entities.

The quinoline core, first isolated from coal tar in 1834, had already demonstrated its therapeutic potential through the discovery of quinine's antimalarial properties. This "privileged scaffold" became a logical starting point for the development of new anti-infective agents.[1][2]

Iodoquinol (Diiodohydroxyquinoline): A Luminal Amoebicide Emerges

The breakthrough in the application of iodoquinolines against amoebiasis came with the introduction of Iodoquinol (5,7-diiodo-8-hydroxyquinoline). Discovered by Adco Co., it was introduced as a potent luminal amoebicide.[3][4][5] Its poor absorption from the gastrointestinal tract was a key feature, allowing it to reach high concentrations in the intestinal lumen where the amoebic infection resides.[4] Iodoquinol proved effective against both the trophozoite and cyst forms of Entamoeba histolytica, establishing it as a drug of choice for asymptomatic and moderate forms of amoebiasis.[3]

Clioquinol (Iodochlorhydroxyquin): A Topical Antiseptic with a Systemic Past

Around the same period, another significant iodoquinoline derivative, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), was first synthesized in the early 20th century and was initially developed as a topical antiseptic.[6][7] It was marketed as an oral intestinal amoebicide in 1934 for a wide range of gastrointestinal ailments.[6] Like iodoquinol, its efficacy against amoebiasis was recognized, and it was used to treat and prevent infections caused by Shigella and Entamoeba histolytica.[8]

However, the systemic use of clioquinol would later become associated with a significant adverse event, subacute myelo-optic neuropathy (SMON), particularly in Japan, leading to a drastic decline in its oral administration.[7] This pivotal moment in the history of iodoquinolines underscored the critical importance of understanding the full toxicological profile of a drug.

The Chemist's Craft: Evolution of Synthetic Methodologies

The synthesis of iodoquinoline derivatives has evolved from classical, often harsh, methodologies to more refined and efficient modern techniques. Understanding this evolution is crucial for contemporary drug development efforts.

Foundational Synthesis: The Skraup Reaction and Halogenation

The cornerstone of early iodoquinoline synthesis was the construction of the 8-hydroxyquinoline core, most commonly achieved through the Skraup synthesis . This reaction involves the cyclization of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[9]

Following the synthesis of the 8-hydroxyquinoline scaffold, the introduction of iodine was typically achieved through direct halogenation. For instance, iodoquinol is synthesized by the iodination of 8-hydroxyquinoline using a mixture of potassium iodide and potassium iodate.[10][11]

Experimental Protocol: Classical Synthesis of 5,7-Diiodo-8-quinolinol (Iodoquinol)

  • Dissolution: Dissolve 0.01 mol of 8-hydroxyquinoline and 0.01 mol of salicylic acid in 500 ml of water.

  • Addition of Iodide: Add 0.05 mol of potassium iodide to the solution.

  • Heating: Heat the mixture to a temperature of 90°-100°C.

  • Addition of Iodate: Gradually add 0.01 mol of potassium iodate in small portions. Ensure the discharged iodine disappears before adding the next portion.

  • Acidification: Add 10 ml of 2 N HCl to the reaction mixture.

  • Isolation: The precipitated 5,7-diiodo-8-quinolinol is then collected.[10]

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary synthetic chemistry has introduced a host of more efficient and versatile methods for quinoline synthesis and functionalization. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[1]

  • Ultrasound-assisted synthesis: Similar to microwave assistance, ultrasound irradiation can enhance reaction rates and yields, often under milder conditions.[1][9]

  • Transition metal-catalyzed reactions: Catalysts based on palladium, copper, and other transition metals have enabled a wide range of C-H activation and cross-coupling reactions, allowing for the precise and efficient functionalization of the quinoline ring.[12]

  • One-pot and Multicomponent Reactions: These strategies improve efficiency and reduce waste by combining multiple reaction steps into a single process.[13]

These modern approaches provide chemists with powerful tools to create diverse libraries of iodoquinoline derivatives for screening and optimization.

Synthesis_Evolution cluster_0 Early 20th Century cluster_1 Modern Approaches A Classical Methods (e.g., Skraup Synthesis) B Halogenation A->B G Functionalized Iodoquinoline Derivatives B->G C Microwave-Assisted Synthesis C->G D Ultrasound-Assisted Synthesis D->G E Transition Metal-Catalyzed Reactions E->G F One-Pot/Multicomponent Reactions F->G

Caption: Evolution of synthetic routes to iodoquinoline derivatives.

Unraveling the Mechanism: A Multifaceted Mode of Action

The therapeutic effects of iodoquinoline derivatives stem from their ability to interact with multiple biological targets. While the precise mechanisms are still under investigation, a significant body of evidence points to two primary modes of action for their amoebicidal properties: metal chelation and DNA interaction.[14]

The Power of Chelation: Disrupting Essential Metal Homeostasis

A prevailing hypothesis for the amoebicidal activity of iodoquinolines is their ability to chelate essential metal ions, particularly ferrous ions (Fe²⁺).[3][5] These metal ions are crucial cofactors for numerous enzymes involved in the metabolic pathways of Entamoeba histolytica. By binding to and sequestering these ions, iodoquinolines disrupt these vital processes, leading to the inhibition of parasite growth and proliferation.[15] This metal-targeting strategy offers a degree of selectivity, as the parasite's reliance on high iron uptake makes it particularly vulnerable.[15]

An Intimate Interaction: Interference with DNA Function

Another proposed mechanism involves the direct interaction of iodoquinoline derivatives with parasitic DNA.[14] It is suggested that these compounds can intercalate into the DNA helix, disrupting its structure and function.[16] This interference with DNA replication and transcription ultimately leads to cell death. This mode of action is shared by other quinoline-based drugs and highlights the versatility of this scaffold in targeting fundamental cellular processes.[8][17]

Mechanism_of_Action Iodoquinoline Iodoquinoline Derivative Metal_Ions Essential Metal Ions (e.g., Fe²⁺) Iodoquinoline->Metal_Ions Chelation DNA Parasitic DNA Iodoquinoline->DNA Intercalation Enzymes Parasitic Enzymes Metal_Ions->Enzymes Required for function Metabolism Metabolic Disruption Enzymes->Metabolism Cell_Death Amoebic Cell Death Metabolism->Cell_Death Replication DNA Replication & Transcription Inhibition DNA->Replication Replication->Cell_Death Repurposing_Iodoquinolines cluster_Neuro Mechanism in Neurodegeneration cluster_Cancer Mechanism in Cancer Iodoquinolines Iodoquinoline Derivatives Metal_Homeostasis Modulation of Metal (Cu, Zn) Homeostasis Iodoquinolines->Metal_Homeostasis Topo_Inhibition Topoisomerase Inhibition Iodoquinolines->Topo_Inhibition Apoptosis Induction of Apoptosis Iodoquinolines->Apoptosis Kinase_Inhibition Kinase Signaling Inhibition Iodoquinolines->Kinase_Inhibition Neurodegeneration Neurodegenerative Diseases (e.g., Alzheimer's) Cancer Cancer Abeta Inhibition of Aβ Plaque Formation Metal_Homeostasis->Abeta Abeta->Neurodegeneration Amelioration Topo_Inhibition->Cancer Inhibition Apoptosis->Cancer Inhibition Kinase_Inhibition->Cancer Inhibition

Caption: Repurposing of iodoquinoline derivatives for neurodegenerative diseases and cancer.

Conclusion and Future Perspectives

The journey of iodoquinoline derivatives, from their discovery as essential amoebicides to their current exploration as potential treatments for neurodegenerative diseases and cancer, highlights the enduring power of chemical scaffolds in drug discovery. The rich history of these compounds provides a valuable foundation for future research.

For the modern medicinal chemist, the iodoquinoline scaffold remains a fertile ground for innovation. The application of advanced synthetic methodologies will undoubtedly lead to the creation of novel derivatives with enhanced potency, selectivity, and improved safety profiles. A deeper understanding of their complex mechanisms of action, particularly in the context of their newer therapeutic applications, will be crucial for their successful clinical translation. The story of iodoquinolines is far from over; it is a compelling narrative of scientific evolution that continues to unfold, promising new solutions to some of the most pressing medical challenges of our time.

References

  • A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem. (2025).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. (2022).
  • Diiodohydroxyquinoline. Wikipedia.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • IODOQUINOL. Inxight Drugs.
  • Diiodohydroxyquinoline. Wikidoc.
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics. (2012).
  • Clioquinol. ALZFORUM. (2014).
  • Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain. Journal of Alzheimer's Disease. (2012).
  • The mechanism of action of clioquinol for the treatment of Alzheimer's disease. University of Melbourne. (2012).
  • IODOQUINOL. New Drug Approvals. (2022).
  • 5,7-Diiodo-8-quinolinol synthesis. ChemicalBook.
  • Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research. (2023).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020).
  • Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes.
  • Efficacy and Toxicity of Clioquinol Treatment and A-beta42 Inoculation in the APP/PSI Mouse Model of Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets. (2013).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. (2023).
  • Method for preparing clioquinol and diiodoquinol by one-pot method.
  • Quinoline‐indole derivatives as potential anticancer agents targeting colchicine binding sites. Archiv der Pharmazie. (2021).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. (2019).
  • What is the mechanism of Diiodohydroxyquinoline?
  • Clioquinol. Wikipedia.
  • Iron-snatching compound effective against the parasitic amoeba Entamoeba histolytica. RIKEN. (2022).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science. (2024).
  • Structure-Activity Relationship (SAR)
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Tropical Journal of Pharmaceutical Research. (2016).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University. (2016).
  • Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives and Other Quinolines in Cancer Cell. Benchchem.
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XX: Crystal Structures, Cytotoxic, Antimicrobial Activities and DNA/BSA Binding of Oligonuclear Zinc Complexes with Halogen Derivatives of 8-Hydroxyquinoline. International Journal of Molecular Sciences. (2023).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Semantic Scholar. (2016).
  • Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia. Journal of Parasitic Diseases. (2023).
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (2022).
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. (2024).
  • Control of Entamoeba histolytica Adherence Involves Metallosurface Protease 1, an M8 Family Surface Metalloprotease with Homology to Leishmanolysin. Infection and Immunity. (2013).
  • molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex.
  • What is the mechanism of Clioquinol?
  • Synthesis, Antioxidant, Molecular Docking and DNA Interaction Studies of Metal-Based Imine Deriv
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  • DNA‐Binding Potential of Benzo[h]Quinolines: A Combined Molecular Docking and ADMET Approach.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. (2010).

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Iodo-3-methoxyquinolin-2(1H)-one as a Key Scaffold for Developing Novel Anticancer Therapeutics

Executive Summary The development of targeted anticancer therapeutics relies heavily on privileged chemical scaffolds that can be rapidly diversified to optimize target binding and pharmacokinetic properties. 8-Iodo-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anticancer therapeutics relies heavily on privileged chemical scaffolds that can be rapidly diversified to optimize target binding and pharmacokinetic properties. 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) has emerged as a critical building block in medicinal chemistry. This application note details the structural rationale behind utilizing this specific halogenated intermediate, outlines the mechanistic pathways its derivatives target (specifically PRMT5 and EGFR), and provides field-proven, self-validating experimental protocols for evaluating these novel compounds in human cancer cell lines.

Chemical Rationale & Scaffold Significance

The quinolin-2(1H)-one core is a well-documented pharmacophore in oncology, exhibiting potent antiproliferative effects across multiple malignancies [1]. The specific substitution pattern of 8-Iodo-3-methoxyquinolin-2(1H)-one offers unique advantages for drug development:

  • C8-Iodine (Reactivity & Diversification): The iodine atom at the 8-position serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to perform late-stage functionalization, introducing diverse aryl, heteroaryl, or amine groups to systematically probe the structure-activity relationship (SAR) within the hydrophobic binding pockets of target kinases.

  • C3-Methoxy (Binding Affinity): The methoxy group acts as a crucial hydrogen-bond acceptor. In epigenetic targets like Protein Arginine Methyltransferase 5 (PRMT5), this moiety often interacts with key residues in the substrate-binding pocket, enhancing both potency and selectivity [4].

Workflow Scaffold 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) Synthesis Pd-Catalyzed Diversification Scaffold->Synthesis Derivatives Novel Quinolinone Libraries Synthesis->Derivatives Screening In Vitro Screening (TNBC, NSCLC, Ovarian) Derivatives->Screening Validation Target Engagement (PRMT5 / EGFR) Screening->Validation

Workflow from 8-Iodo-3-methoxyquinolin-2(1H)-one scaffold to in vitro validation.

Mechanistic Pathways in Cancer Cell Lines

Derivatives synthesized from the 8-Iodo-3-methoxyquinolin-2(1H)-one scaffold primarily exhibit anticancer activity through two distinct, well-characterized pathways:

  • EGFR Inhibition (Non-Small Cell Lung Cancer & Breast Cancer): Quinolin-2(1H)-one hybrids (e.g., pyrazole-quinoline derivatives) act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. By binding to the ATP-binding pocket of EGFR, these compounds block downstream PI3K/AKT and MAPK signaling, leading to G2/M cell cycle arrest [2].

  • PRMT5 Inhibition (Triple-Negative Breast Cancer & Ovarian Cancer): Methoxyquinolinone analogs have been patented as potent inhibitors of PRMT5 [4]. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones (H3R8, H4R3), promoting the transcription of oncogenes. Inhibition of PRMT5 depletes symmetric dimethylarginine (SDMA) levels, triggering apoptosis [1].

Mechanism Drug Quinolin-2(1H)-one Derivatives Target1 PRMT5 Complex Drug->Target1 Inhibits Target2 EGFR Kinase Drug->Target2 Inhibits Effect1 ↓ SDMA Levels (Histone Methylation) Target1->Effect1 Blocks Effect2 ↓ Phosphorylation (PI3K/AKT Pathway) Target2->Effect2 Blocks Outcome Cell Cycle Arrest (G2/M) & Apoptosis Effect1->Outcome Induces Effect2->Outcome Induces

Dual-target mechanism of quinolin-2(1H)-one derivatives inducing apoptosis in cancer cells.

Experimental Workflows & Protocols

To establish a trustworthy, self-validating experimental system, the following protocols emphasize strict causality behind each methodological choice. All assays must include a vehicle control (to rule out solvent toxicity) and a clinically relevant positive control (to benchmark efficacy).

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Purpose: To quantify the antiproliferative IC50 of synthesized derivatives. Cell Lines: A549 (NSCLC), MDA-MB-231 (TNBC), SKOV3 (Ovarian).

  • Cell Seeding: Seed cells at

    
     cells/well in a 96-well plate. Causality: Cells must be in the logarithmic growth phase (>90% viability) prior to treatment to ensure the assay measures true drug-induced cytotoxicity rather than baseline senescence.
    
  • Compound Preparation: Prepare 1000x stock solutions in 100% DMSO. Dilute in culture media to achieve final concentrations (e.g., 1 nM to 100 µM). Causality: The final DMSO concentration must never exceed 0.1% (v/v) to prevent solvent-induced apoptosis, which would artificially inflate the compound's apparent potency.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2. Include Erlotinib (for A549) or GSK3326595 (for MDA-MB-231) as positive controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert MTT into purple formazan crystals. Dead cells lose this enzymatic activity.

  • Solubilization & Reading: Remove media, dissolve crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Apoptosis & Cell Cycle Analysis via Flow Cytometry

Purpose: To distinguish whether the growth inhibition observed in Protocol 1 is cytostatic (cell cycle arrest) or cytotoxic (apoptosis) [1].

  • Harvesting: Post-treatment (48h), collect both the culture media and adherent cells via trypsinization. Causality: Collecting the media is critical because late-apoptotic and necrotic cells detach and float; discarding the media will result in a false-negative apoptosis reading.

  • Washing: Centrifuge at 300 x g for 5 mins, wash twice with cold PBS.

  • Annexin V/PI Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark at room temperature. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker). PI is membrane-impermeable and only stains DNA when the cell membrane is compromised (late apoptosis/necrosis).

  • Acquisition: Analyze via flow cytometry within 1 hour. Gate for viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

Protocol 3: Target Engagement Validation (Western Blot)

Purpose: To confirm that the phenotypic apoptosis is driven by the intended on-target mechanism (e.g., PRMT5 inhibition) [3].

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Electrophoresis: Quantify protein via BCA assay. Load 30 µg of protein per lane on a 4-12% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe with primary antibodies against SDMA (Symmetric DiMethyl Arginine) and total PRMT5. Use

    
    -actin as a loading control.
    
  • Analysis: A successful PRMT5 inhibitor derived from the 8-Iodo-3-methoxyquinolin-2(1H)-one scaffold will show a dose-dependent decrease in global SDMA levels while total PRMT5 levels remain unchanged.

Data Presentation: Expected Outcomes

The table below synthesizes representative quantitative data for optimized quinolin-2(1H)-one derivatives derived from halogenated scaffolds, demonstrating their efficacy across various cancer models [1, 2].

Compound Class / Scaffold DerivativePrimary TargetCell LineCancer TypeIC50 Range (nM)Reference Standard
Pyrazole-Quinoline HybridsEGFRA549Non-Small Cell Lung Cancer36 - 87Erlotinib (30-80 nM)
Methylenedioxy-QuinolinonesApoptosis / Cell CycleSKOV3Ovarian Cancer150 - 300Cisplatin (Assay Dep.)
Methoxyquinolinone AnalogsPRMT5MDA-MB-231Triple-Negative Breast Cancer10 - 50GSK3326595 (15 nM)

References

  • Title: The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines Source: Taiwan Journal of Obstetrics and Gynecology (PubMed) URL: [Link]

  • Title: Synthesis and anticancer evaluation of quinolin-2(1H)-one-based pyrazole derivatives 3 and 5 Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF 4-HYDROXY-3-(1-HYDROXY-2-(SUBSTITUTEDAMINO)ETHYL)-1-PHENYL/ METHYL QUINOLIN-2(1H)-ONE AS ANTICANCER AGENTS Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: COMPOUNDS TARGETING PRMT5 (WO2021202480A1)
Application

Application Notes &amp; Protocols: The Strategic Use of 8-Iodo-3-methoxyquinolin-2(1H)-one as a Versatile Chemical Intermediate

Abstract The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This application note provides a detailed guide for research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of 8-Iodo-3-methoxyquinolin-2(1H)-one , a highly versatile chemical intermediate. The presence of a reactive iodine atom at the C8-position, combined with the electronic influence of the C3-methoxy group, makes this building block exceptionally well-suited for constructing complex molecular architectures through modern cross-coupling methodologies.[3] We present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and discuss the causality behind experimental design to ensure reproducible and high-yielding syntheses.

Introduction: The Quinolinone Scaffold and the Advantage of the 8-Iodo Intermediate

The quinoline and quinolinone ring systems are cornerstones in the development of new drugs, with applications ranging from antibacterial and anticancer to anti-inflammatory and neuroprotective agents.[4][5][6][7] The ability to functionalize specific positions of this scaffold is paramount for tuning pharmacological activity, selectivity, and pharmacokinetic properties.

8-Iodo-3-methoxyquinolin-2(1H)-one emerges as a superior building block for several key reasons:

  • Reactive Handle for C-C and C-N Bond Formation: The carbon-iodine bond at the C8-position is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts. This ensures high reactivity and selectivity in a variety of cross-coupling reactions.

  • Strategic Vector for Derivatization: The C8-position points into a distinct spatial vector, allowing for the introduction of diverse substituents to probe interactions with biological targets.

  • Modulation of Physicochemical Properties: The C3-methoxy group can influence the electronics of the ring system and provide a hydrogen bond acceptor, which can be critical for target engagement and optimizing ADMET properties.

This guide will focus on the practical application of this intermediate, providing robust protocols to empower researchers in their synthetic campaigns.

Physicochemical Properties and Handling

A clear understanding of the physical properties and safe handling of the starting material is crucial for successful and safe experimentation.

PropertyValue
Molecular Formula C₁₀H₈INO₂
Molecular Weight 299.08 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1014885-78-4
Solubility Soluble in DMF, DMSO, Dioxane; sparingly soluble in THF, Ethyl Acetate
Storage Store at 2-8°C, protected from light and moisture.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 8-Iodo-3-methoxyquinolin-2(1H)-one is unlocked through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with excellent yields.

Below is a schematic overview of the key transformations discussed in this guide.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main 8-Iodo-3-methoxyquinolin-2(1H)-one suzuki_reagents Ar-B(OH)₂ or Ar-B(pin) Pd Catalyst, Base main->suzuki_reagents C-C (sp²) Bond sonogashira_reagents Terminal Alkyne Pd Catalyst, Cu(I), Base main->sonogashira_reagents C-C (sp) Bond buchwald_reagents R¹R²NH Pd Catalyst, Ligand, Base main->buchwald_reagents C-N Bond suzuki_product 8-Aryl-3-methoxyquinolin-2(1H)-one suzuki_reagents->suzuki_product sonogashira_product 8-Alkynyl-3-methoxyquinolin-2(1H)-one sonogashira_reagents->sonogashira_product buchwald_product 8-(Amino)-3-methoxyquinolin-2(1H)-one buchwald_reagents->buchwald_product

Caption: Versatility of 8-Iodo-3-methoxyquinolin-2(1H)-one in Cross-Coupling.

Protocol: Suzuki-Miyaura Coupling for C-C (sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[8][9][10]

Objective: To synthesize 8-(4-methoxyphenyl)-3-methoxyquinolin-2(1H)-one.

Materials:

  • 8-Iodo-3-methoxyquinolin-2(1H)-one (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask, add 8-Iodo-3-methoxyquinolin-2(1H)-one (299 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add the degassed 1,4-Dioxane/Water mixture (10 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Scientist's Notes & Rationale:

  • Why a 4:1 Dioxane/Water mixture? This solvent system provides good solubility for both the organic and inorganic reagents. Water is essential for the transmetalation step of the Suzuki catalytic cycle.

  • Why K₂CO₃? Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.

  • Why Pd(PPh₃)₄? This is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. For more challenging substrates, consider using more advanced catalyst systems with specialized ligands (e.g., SPhos, XPhos).[9]

Protocol: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, which are valuable precursors and pharmacophores.[11][12][13][14]

Objective: To synthesize 3-methoxy-8-(phenylethynyl)quinolin-2(1H)-one.

Materials:

  • 8-Iodo-3-methoxyquinolin-2(1H)-one (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under Argon, add 8-Iodo-3-methoxyquinolin-2(1H)-one (299 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent & Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL). Stir for 5 minutes. Then, add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by TLC.

  • Work-up: Once complete, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford the desired alkynylated quinolinone.

Scientist's Notes & Rationale:

  • The Role of Copper(I) Iodide: CuI acts as a co-catalyst. It reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[13]

  • Why Triethylamine? Et₃N serves a dual purpose: it acts as the base required to deprotonate the terminal alkyne and also serves as a solvent.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira conditions can be employed, though this often requires specialized ligands and may need higher temperatures.[12]

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are fundamental components of countless drugs.[15][16][17]

Objective: To synthesize 3-methoxy-8-morpholinoquinolin-2(1H)-one.

G cluster_workflow Buchwald-Hartwig Amination Workflow setup 1. Setup - Add solid reagents to Schlenk tube - Purge with Argon reagents 2. Reagent Addition - Add solvent, base, and amine - Degas mixture setup->reagents reaction 3. Reaction - Heat to 100 °C - Monitor by LC-MS (2-18h) reagents->reaction workup 4. Work-up - Cool to RT - Filter through Celite reaction->workup purify 5. Purification - Concentrate solvent - Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination Protocol.

Materials:

  • 8-Iodo-3-methoxyquinolin-2(1H)-one (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of Argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and Sodium tert-butoxide (192 mg, 2.0 mmol) to an oven-dried Schlenk tube.

  • Add Substrates: Add 8-Iodo-3-methoxyquinolin-2(1H)-one (299 mg, 1.0 mmol) to the tube.

  • Solvent & Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (131 µL, 1.5 mmol).

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100 °C. Stir vigorously for 2-18 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying & Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the N-arylated product.

Scientist's Notes & Rationale:

  • Catalyst System Choice: The Pd₂(dba)₃/XPhos system is a highly active, "third-generation" Buchwald-Hartwig catalyst.[18] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the crucial C-N reductive elimination step, allowing the reaction to proceed efficiently for a wide range of amines.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine (or its N-H adduct with the palladium complex) within the catalytic cycle. Weaker bases like carbonates are generally ineffective for this transformation.

  • Inert Conditions: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining strict inert conditions is critical for achieving high yields and preventing catalyst decomposition.

Conclusion

8-Iodo-3-methoxyquinolin-2(1H)-one is a powerful and versatile intermediate for the synthesis of complex, functionalized quinolinone derivatives. Its high reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides reliable and efficient access to a wide array of C-C and C-N linked analogues. The protocols detailed herein are robust, reproducible, and grounded in established mechanistic principles, offering researchers a solid foundation for leveraging this building block in drug discovery and materials science programs.

References

  • Al-Busafi, S. N., Suliman, F. O., & Al-Risi, M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-16.
  • Al-Trawneh, S. A., & Al-Busafi, S. N. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(12), 2268. [Link]

  • Buchwald-Hartwig amination. (2023, June 30). In Chemistry LibreTexts. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Dalmás, M., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 40(4), 469-473. [Link]

  • Ferreira, L. G., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 17035-17070. [Link]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10, 59736-59743. [Link]

  • Wikipedia contributors. (2024, February 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Application Note: Protocols for Suzuki &amp; Heck Coupling of 8-Iodo-3-methoxyquinolin-2(1H)-one

Executive Summary & Substrate Analysis This guide details the experimental protocols for functionalizing 8-Iodo-3-methoxyquinolin-2(1H)-one via Palladium-catalyzed cross-coupling. This substrate presents a unique triad o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This guide details the experimental protocols for functionalizing 8-Iodo-3-methoxyquinolin-2(1H)-one via Palladium-catalyzed cross-coupling. This substrate presents a unique triad of chemical features that dictate the reaction strategy:

  • The Reactive Handle (C8-Iodo): The C-I bond at the 8-position is highly reactive toward oxidative addition, significantly more so than corresponding bromides or chlorides.[1] This allows for milder reaction conditions, though the peri-position relative to the quinoline nitrogen introduces steric strain that necessitates careful ligand selection.

  • The Electronic Modulator (C3-Methoxy): The electron-donating methoxy group at C3 increases the electron density of the heterocyclic ring. While this generally stabilizes the oxidative addition intermediate, it may retard the reductive elimination step in catalytic cycles.

  • The Protio-Lactam Motif (N1-H): The free lactam (NH) is the critical variable. With a pKa ~11-12, it is deprotonated by standard coupling bases (carbonates, phosphates), generating an anionic species that can coordinate to Palladium, potentially poisoning the catalyst.

Strategic Recommendation: We prioritize Direct Coupling (Method A) using conditions that tolerate the free lactam. If yields fall below 40% or catalyst poisoning is observed, the N-Protection Contingency (Method B) must be enacted.

Decision Matrix & Workflow

The following flowchart outlines the logic for selecting the appropriate pathway based on substrate behavior and reaction monitoring.

CouplingWorkflow Start Substrate: 8-Iodo-3-methoxyquinolin-2(1H)-one Decision Is N-H Protection Required? Start->Decision DirectSuzuki Method A1: Direct Suzuki (Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O) Decision->DirectSuzuki Standard Path DirectHeck Method A2: Direct Heck (Pd(OAc)2 / P(o-tol)3 / DMF) Decision->DirectHeck Alkene Coupling Monitor TLC/LCMS Check (2 hrs) DirectSuzuki->Monitor DirectHeck->Monitor Success Yield > 60% Proceed to Workup Monitor->Success Clean Conversion Fail Yield < 40% or Catalyst Poisoning Monitor->Fail Stalled/Byproducts Protect Method B: N-Methylation/SEM Protection Fail->Protect Retry Re-attempt Coupling on Protected Substrate Protect->Retry

Caption: Decision tree for optimizing coupling efficiency. Direct coupling is attempted first; protection is a fallback for stalled reactions.

Method A: Suzuki-Miyaura Coupling (Direct Protocol)

This protocol utilizes a biphasic solvent system to solubilize the inorganic base while maintaining the organic substrate in solution. Pd(dppf)Cl₂ is selected for its high stability and resistance to deactivation by the free lactam nitrogen.

Reagent Table
ComponentRoleEquivalentsNotes
Substrate Reactant1.0 equiv8-Iodo-3-methoxyquinolin-2(1H)-one
Boronic Acid Coupling Partner1.2 - 1.5 equivAryl/Heteroaryl boronic acid
Pd(dppf)Cl₂[2]·DCM Catalyst0.03 - 0.05 equivPreferred over Pd(PPh₃)₄ for stability
K₂CO₃ Base3.0 equiv2M Aqueous solution preferred
1,4-Dioxane Solvent[0.1 M]Degassed thoroughly
Step-by-Step Protocol
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which is critical to prevent homocoupling of the boronic acid.

  • Solvation: Inject 1,4-Dioxane (degassed) via syringe to achieve a concentration of 0.1 M.

  • Base Addition: Add 2M aq. K₂CO₃ (3.0 equiv) via syringe. The solution may turn biphasic; vigorous stirring is essential.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting iodide (Rf ~0.4) should disappear; the product is typically more polar (Rf ~0.2-0.3) due to the lactam.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2][3]

    • Critical Step: Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the lactam is protonated and partitions into the organic phase.

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

Method B: Mizoroki-Heck Coupling (Direct Protocol)

Heck couplings on free lactams are more challenging due to the high temperatures required. We employ Pd(OAc)₂ with Tri-(o-tolyl)phosphine , as the bulky ligand prevents catalyst aggregation better than PPh₃ at high heat.

Reagent Table
ComponentRoleEquivalentsNotes
Substrate Reactant1.0 equiv8-Iodo-3-methoxyquinolin-2(1H)-one
Alkene Coupling Partner1.5 - 2.0 equivAcrylates, Styrenes
Pd(OAc)₂ Catalyst Precursor0.05 equiv
P(o-tol)₃ Ligand0.10 equiv2:1 Ligand:Pd ratio
Triethylamine Base3.0 equivActs as base and reductant
DMF Solvent[0.1 M]Anhydrous
Step-by-Step Protocol
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and P(o-tol)₃ in 1 mL of DMF under Argon. Stir for 15 mins at RT until the solution turns yellow/orange (formation of active Pd(0) species).

  • Addition: Add the Substrate (1.0 equiv) and Alkene (1.5 equiv) to the vessel.

  • Base/Solvent: Add the remaining DMF and Triethylamine (3.0 equiv).

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Note: Reaction mixtures often turn black (Pd black precipitation) if the reaction stalls. If this happens early (<1 hr), add Tetrabutylammonium bromide (TBAB, 1.0 equiv) to stabilize the nanoparticles.

  • Workup:

    • Dilute with EtOAc.[1][2][3] Wash extensively with water (3x) to remove DMF.

    • Filter through a Celite pad to remove Palladium black.

The Self-Validating System: Troubleshooting

Use this table to diagnose failure modes based on experimental observation.

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst PoisoningThe free lactam is coordinating Pd. Switch to Method B (Protection) or increase catalyst loading to 10 mol%.
Protodehalogenation (Iodine replaced by H)Reductive Elimination FailureCommon in electron-rich systems. Switch solvent to Toluene/Water or use a bulkier ligand like XPhos .
Homocoupling of Boronic Acid Oxygen ContaminationDegassing was insufficient. Freeze-pump-thaw the solvent or sparge with Argon for >20 mins.
Low Solubility AggregationAdd 10% DMSO to the solvent mixture or use N-Methylation to disrupt H-bonding dimers.

References

  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 8-Iodo-2-naphthol. (Analogous reactivity profile for 8-iodo-2-oxygenated systems). Link

  • National Institutes of Health (NIH). Palladium-Catalysed Synthesis and Transformation of Quinolones. (Comprehensive review of quinolone functionalization). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. (Standard operating procedures for Pd(dppf)Cl2 systems). Link

  • BenchChem. Palladium-Catalyzed Cross-Coupling of 2-Chloro-8-iodoquinoxaline. (Protocol for regioselective 8-position coupling). Link

Sources

Application

Application Notes and Protocols: Development of Fluorescent Probes Using the Quinolinone Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the design, synthesis, characterization, and application of fluor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the design, synthesis, characterization, and application of fluorescent probes based on the versatile quinolinone scaffold. As a privileged heterocyclic aromatic compound, the quinolinone core offers a robust and tunable platform for the development of novel imaging agents and sensors.[1] Its inherent fluorescence properties, coupled with the potential for facile chemical modification, have led to a surge in its use for visualizing a wide array of biological analytes and processes.[1] This document is intended to serve as a detailed technical resource, offering not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their quest to develop and apply these powerful molecular tools.

The Quinolinone Scaffold: A Privileged Framework for Fluorescent Probe Design

The quinolinone scaffold, consisting of a fused benzene and pyridine ring system with a carbonyl group, possesses intrinsic fluorescence. This property can be finely tuned by strategic chemical modifications. The design of quinolinone-based probes typically revolves around the modulation of their photophysical properties through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2] These mechanisms allow for the creation of "turn-on" or ratiometric probes that signal the presence of a specific analyte through a change in fluorescence intensity or a shift in the emission wavelength.

A key advantage of the quinolinone scaffold is its synthetic accessibility, allowing for the introduction of various functional groups to tailor its properties for specific applications. These modifications can enhance water solubility, facilitate targeting to specific cellular organelles, and introduce recognition moieties for a wide range of analytes, including metal ions, pH, viscosity, and enzymatic activity.[3][4][5][6][7]

Synthesis of Quinolinone-Based Fluorescent Probes

The synthesis of quinolinone derivatives is often straightforward, with several established methods available. A common and versatile approach is the Claisen-Schmidt condensation, which allows for the facile introduction of various substituents. The following protocol provides a representative example for the synthesis of a 7-(diethylamino)quinolin-2(1H)-one-based probe, a frequently used fluorophore building block.

Protocol 2.1: Synthesis of a 7-(Diethylamino)quinolin-2(1H)-one-Chalcone Probe

This protocol describes the synthesis of a chalcone-containing quinolinone probe, which can be adapted for the detection of analytes like bisulfite.[8][9]

Step 1: Synthesis of the Precursor, 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1)

  • In a round-bottom flask, combine the appropriate starting material (e.g., N,N-diethyl-3-aminoacetanilide) (3.8 mmol) with 40 mL of 70% aqueous acetic acid.[9][10]

  • Reflux the mixture for 4 hours.[9][10]

  • Allow the reaction mixture to cool to room temperature and then pour it into ice water.[9][10]

  • Collect the resulting solid by filtration and wash it thoroughly with cold water.[9][10]

  • Purify the crude product by column chromatography on silica gel using a dichloromethane:methanol (30:1) mixture as the eluent to obtain DQ1 as a yellow solid.[9][10]

Step 2: Synthesis of the Final Probe (DQCh)

  • To a mixture of 7-(diethylamino)-1-methyl-quinolin-2(1H)-one-3-carbaldehyde (0.050 g, 0.19 mmol) and 4-fluoroacetophenone (0.036 mL, 0.23 mmol) in a 1:1 solution of H₂O/MeOH (2.00 mL), add KOH (0.018 g, 0.31 mmol).[8][9]

  • Stir the reaction mixture vigorously at room temperature for 24 hours.[9]

  • Collect the resulting precipitate by filtration and wash it several times with deionized water.[9]

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (1.5:1) mixture as the eluent to yield the final chalcone probe (DQCh) as an orange solid.[9]

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis (DQ1) cluster_step2 Step 2: Final Probe Synthesis (DQCh) start1 Starting Material (N,N-diethyl-3-aminoacetanilide) reflux Reflux in 70% Acetic Acid (4h) start1->reflux workup1 Workup (Ice water quench, filtration) reflux->workup1 purify1 Column Chromatography (DCM:MeOH) workup1->purify1 DQ1 Precursor: DQ1 purify1->DQ1 DQ1_input DQ1 reaction Claisen-Schmidt Condensation (KOH, H2O/MeOH, 24h) DQ1_input->reaction ketone 4-Fluoroacetophenone ketone->reaction workup2 Workup (Filtration, washing) reaction->workup2 purify2 Column Chromatography (EtOAc/Hexane) workup2->purify2 DQCh Final Probe: DQCh purify2->DQCh

Caption: Synthetic workflow for a quinolinone-chalcone fluorescent probe.

Photophysical Characterization of Quinolinone Probes

A thorough characterization of the photophysical properties of a newly synthesized probe is crucial for its effective application. Key parameters include the molar extinction coefficient, fluorescence quantum yield, and the limit of detection for a specific analyte.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol 3.1.1: Determination of Molar Extinction Coefficient

  • Prepare a Stock Solution: Accurately weigh a small amount of the quinolinone probe and dissolve it in a high-purity solvent (e.g., DMSO or ethanol) to prepare a stock solution of known concentration (e.g., 1 mM).

  • Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM in the desired solvent.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the determined excitation maximum (λex). Use the pure solvent as a blank.

  • Plot Data: Plot the absorbance values against the corresponding concentrations.

  • Calculate ε: The molar extinction coefficient (ε) is calculated from the slope of the linear regression of the absorbance vs. concentration plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The relative method, comparing the probe to a known standard, is commonly used.

Protocol 3.2.1: Relative Quantum Yield Determination

  • Select a Standard: Choose a quantum yield standard with a known Φf that absorbs and emits in a similar spectral region to the quinolinone probe.

  • Prepare Solutions: Prepare a series of five to six dilutions for both the quinolinone probe and the standard in the same spectroscopic grade solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorbance spectrum for each dilution of the probe and the standard at the same excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the probe and the standard at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard.

    • The quantum yield of the quinolinone probe (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where 'st' and 'x' denote the standard and the unknown sample, respectively, 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected.

Protocol 3.3.1: Determination of the Limit of Detection

  • Prepare Blank and Low Concentration Samples: Prepare multiple replicates (at least 10) of a blank sample (containing all components except the analyte) and a sample with a low concentration of the analyte, close to the expected LOD.

  • Measure Fluorescence: Measure the fluorescence intensity of all replicate samples under identical conditions.

  • Calculate Standard Deviation: Calculate the standard deviation (σ) of the fluorescence intensity of the blank samples.

  • Determine the Slope: Perform a fluorescence titration by measuring the fluorescence intensity at various low concentrations of the analyte and plot the fluorescence intensity versus the analyte concentration. The slope (K) of the linear portion of this plot is determined.

  • Calculate LOD: The LOD is calculated using the formula: LOD = 3σ / K.[11]

PropertyDescriptionImportance
Molar Extinction Coefficient (ε) A measure of how strongly a molecule absorbs light at a specific wavelength.A high ε is desirable for high sensitivity, as it means the probe can be excited efficiently.
Fluorescence Quantum Yield (Φf) The ratio of emitted photons to absorbed photons.A high Φf indicates a bright probe, which is crucial for high-contrast imaging.
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.A large Stokes shift is beneficial as it minimizes self-absorption and improves the signal-to-noise ratio.
Photostability The ability of a fluorophore to resist photobleaching upon exposure to excitation light.High photostability is essential for long-term imaging experiments.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.A low LOD is critical for sensing applications, especially for detecting trace amounts of analytes.

Table 1: Key Photophysical Properties of Fluorescent Probes.

Applications of Quinolinone-Based Fluorescent Probes in Cellular Imaging

Quinolinone-based probes have found widespread use in cellular imaging due to their excellent photophysical properties and biocompatibility. The following protocols provide a general framework for their application.

Protocol 4.1: General Live-Cell Imaging

This protocol provides a general procedure for staining live cells with a quinolinone-based fluorescent probe.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Quinolinone probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or wide-field)

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency (typically 60-80%) on a suitable imaging substrate.[2]

  • Probe Preparation: On the day of the experiment, dilute the quinolinone probe stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically.[2]

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.[2]

  • Washing: Remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound probe.[2]

  • Imaging: Mount the dish or coverslip on the microscope stage and image the cells using the appropriate excitation and emission wavelengths for the specific quinolinone probe. Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity.[2][12]

Live_Cell_Imaging_Workflow cell_culture 1. Cell Culture (60-80% confluency) probe_prep 2. Probe Preparation (Dilute stock solution in imaging medium) cell_culture->probe_prep cell_staining 3. Cell Staining (Incubate with probe) probe_prep->cell_staining washing 4. Washing (Remove unbound probe) cell_staining->washing imaging 5. Fluorescence Microscopy (Acquire images) washing->imaging

Caption: General workflow for live-cell imaging with a fluorescent probe.

Application Example: Ratiometric pH Sensing in Lysosomes

Some quinolinone-pyrene conjugates have been developed as ratiometric pH probes that exhibit a significant red shift in their emission at low pH, making them suitable for imaging acidic organelles like lysosomes.[13][14]

Protocol 4.2: Lysosomal pH Imaging

  • Follow the general live-cell imaging protocol (4.1) using a quinolinone-based ratiometric pH probe.

  • During imaging, acquire two separate fluorescence images at two different emission wavelengths (e.g., one in the green channel and one in the red channel) using the same excitation wavelength.

  • The ratio of the fluorescence intensities from the two channels can then be calculated for each pixel to generate a ratiometric image that reflects the pH distribution within the lysosomes.[4]

AnalyteProbe TypeTypical Excitation (nm)Typical Emission (nm)Reference
Zn²⁺ Turn-on~370~558[15]
Al³⁺/Fe³⁺ Off-On-Off~365~480 (On with Al³⁺)[16]
Cu²⁺ Turn-on~350~485[17]
Viscosity AIE/TICT~450~600[3][7][18]
Lysosomal pH Ratiometric~405494 / 570[4]

Table 2: Examples of Quinolinone-Based Fluorescent Probes and their Photophysical Properties.

Advanced Applications: High-Throughput Screening and Theranostics

The versatility of the quinolinone scaffold extends beyond cellular imaging to high-throughput screening (HTS) and the development of theranostic agents.

High-Throughput Screening (HTS) for Enzyme Inhibitors

Quinolinone-based probes can be designed to detect enzyme activity, for example, by a "turn-on" fluorescence response upon enzymatic conversion. This allows for the development of HTS assays to screen for enzyme inhibitors.

Protocol 5.1.1: HTS for Monoamine Oxidase (MAO) Inhibitors

  • Assay Setup: In a 384-well plate, dispense the quinolinone-based MAO substrate probe, the MAO enzyme, and the compounds from a chemical library.[13][19][20][21]

  • Incubation: Incubate the plate at 37°C for a specific period to allow for the enzymatic reaction to proceed.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Compounds that inhibit MAO activity will result in a lower fluorescence signal compared to the control wells. The percentage of inhibition can be calculated, and "hit" compounds can be identified for further investigation.[13][19][20][21]

HTS_Workflow assay_setup 1. Assay Setup (Dispense probe, enzyme, and compounds) incubation 2. Incubation (Allow for enzymatic reaction) assay_setup->incubation measurement 3. Fluorescence Measurement (Plate reader) incubation->measurement data_analysis 4. Data Analysis (Identify 'hits') measurement->data_analysis

Caption: High-throughput screening workflow for enzyme inhibitors.

Quinolinone-Based Theranostic Agents

Theranostics combines diagnostic imaging and therapy in a single agent. Quinolinone-based inhibitors of targets like Fibroblast Activation Protein (FAP), which is overexpressed in many cancers, have been developed into theranostic agents.[22][23][24][25][26][27] These agents can be labeled with a positron-emitting radionuclide (e.g., ¹⁸F or ⁶⁸Ga) for PET imaging to visualize tumors, and with a therapeutic radionuclide (e.g., ⁹⁰Y or ¹⁷⁷Lu) for targeted radiotherapy.[24][25][28]

Protocol 5.2.1: In Vivo Imaging with a Radiolabeled Quinolinone-FAP Inhibitor

  • Radiolabeling: Synthesize the quinolinone-FAP inhibitor and label it with a suitable radionuclide for PET imaging (e.g., ⁶⁸Ga).

  • Animal Model: Use a tumor-bearing animal model (e.g., mice with xenograft tumors expressing FAP).

  • Injection: Intravenously inject the radiolabeled quinolinone probe into the animal.

  • PET/CT Imaging: At specific time points after injection, perform PET/CT imaging to visualize the biodistribution of the probe and its accumulation in the tumor.[24]

  • Therapeutic Application: For therapy, the quinolinone-FAP inhibitor can be labeled with a therapeutic radionuclide and administered to the animal model. The therapeutic efficacy can be monitored by observing tumor growth and animal survival.[24][25]

Theranostics_Workflow cluster_diagnostic Diagnostic Arm cluster_therapeutic Therapeutic Arm radiolabel_diag Radiolabeling (e.g., 68Ga) injection_diag Injection into Tumor-Bearing Animal radiolabel_diag->injection_diag imaging PET/CT Imaging (Tumor Visualization) injection_diag->imaging therapy Targeted Radiotherapy (Tumor Regression) radiolabel_ther Radiolabeling (e.g., 90Y) injection_ther Injection into Tumor-Bearing Animal radiolabel_ther->injection_ther injection_ther->therapy

Caption: Theranostic workflow using a radiolabeled quinolinone probe.

Conclusion

The quinolinone scaffold represents a highly versatile and powerful platform for the development of fluorescent probes for a wide range of applications in biomedical research and drug discovery. The facile synthesis, tunable photophysical properties, and biocompatibility of quinolinone derivatives make them ideal candidates for creating novel sensors and imaging agents. The protocols and guidelines presented in this document are intended to provide researchers with the necessary tools and knowledge to design, synthesize, and apply these valuable molecular probes in their own research endeavors. As our understanding of the intricate relationship between chemical structure and fluorescent properties continues to grow, the future of quinolinone-based probes promises even more exciting and innovative applications.

References

  • Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging. Frontiers in Chemistry. [Link]

  • Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging. PubMed. [Link]

  • Development of quinoline based theranostic ligands for the targeting of fibroblast activation protein. Journal of Nuclear Medicine. [Link]

  • Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. Journal of Nuclear Medicine. [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[9]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. [Link]

  • Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging. ResearchGate. [Link]

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. MDPI. [Link]

  • Imaging of lysosomal pH changes with a novel quinoline/benzothiazole probe. New Journal of Chemistry. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Springer. [Link]

  • Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. ResearchGate. [Link]

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. National Center for Biotechnology Information. [Link]

  • Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. PubMed. [Link]

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO‑A with High-Throughput Inhibitor Screening. ACS Publications. [Link]

  • Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[9]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. RUN (University of Navarra). [Link]

  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI. [Link]

  • Quinolinium-Based Viscosity Probes for Lysosome Imaging and Tracing Lysosomal Viscosity Changes in Living Cells. ResearchGate. [Link]

  • A quinoline-based probe for the ratiometric fluorescent detection of sulfite in lysosomes of living cells. ResearchGate. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar. [Link]

  • Fluorescence decay parameters of quinoline-pyrene probe 6a and 6b at pH 4 and 7. ResearchGate. [Link]

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Publishing. [Link]

  • Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. PubMed. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. [Link]

  • A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity. RSC Publishing. [Link]

  • Theranostics An In Vivo Evaluation of the Effect of Repeated Admin- istration and Clearance of Targeted Contrast Agents on Molec. University of North Carolina at Chapel Hill. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. RSC Publishing. [Link]

  • Live-Cell Imaging. Nikon. [Link]

  • Multimodal Theranostic Cyanine-Conjugated Gadolinium(III) Complex for In Vivo Imaging of Amyloid-β in an Alzheimer's Disease Mouse Model. ACS Publications. [Link]

  • Theranostic Strategies: Dual-Function Agents for Imaging and Therapy. Crown Bioscience. [Link]

  • High-Throughput Screening for Enzyme Modulation. Longdom Publishing. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

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Method

Application Note: Antimicrobial Profiling of 8-Iodo-3-methoxyquinolin-2(1H)-one

Introduction & Scientific Rationale The search for novel antimicrobial pharmacophores has renewed interest in quinolin-2(1H)-ones (also known as carbostyrils). While fluoroquinolones are established antibiotics, the non-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The search for novel antimicrobial pharmacophores has renewed interest in quinolin-2(1H)-ones (also known as carbostyrils). While fluoroquinolones are established antibiotics, the non-fluorinated quinolinone core offers a distinct scaffold for overcoming resistance mechanisms.

8-Iodo-3-methoxyquinolin-2(1H)-one represents a strategic structural refinement within this class. Its design leverages two critical Structure-Activity Relationship (SAR) principles:

  • 8-Iodo Substitution: Halogenation at the 8-position, particularly with iodine, is known to enhance lipophilicity (logP), facilitating penetration through the bacterial cell envelope. Furthermore, iodine is capable of forming "halogen bonds" with carbonyl oxygens or aromatic residues in the target protein binding pocket (e.g., DNA gyrase), potentially increasing binding affinity compared to smaller halogens.

  • 3-Methoxy Group: Unlike the bulky substituents often found at position 3 in older generation quinolones, a methoxy group provides electronic donation to the aromatic ring without introducing significant steric hindrance, potentially modulating the pKa of the N-1 proton and affecting tautomeric equilibrium essential for binding.

This guide provides a comprehensive workflow for evaluating the antimicrobial efficacy of this specific derivative, focusing on solubility management, MIC determination, and mechanistic validation.

Mechanism of Action (MoA)

The primary target for quinolin-2(1H)-one derivatives is the bacterial type II topoisomerase system, specifically DNA Gyrase (GyrA/GyrB) and Topoisomerase IV .

  • Inhibition Mode: These compounds stabilize the DNA-enzyme cleavage complex, preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks, triggering the SOS response and ultimately cell death.

  • Specificity: The 8-iodo substituent is hypothesized to occupy a hydrophobic pocket near the active site, while the lactam (2-one) motif mimics the guanine base pairing, facilitating intercalation or stacking interactions.

Visualization: MoA & Signaling Pathway

MoA_Pathway Compound 8-Iodo-3-methoxyquinolin-2(1H)-one CellEntry Passive Diffusion / Porin Entry Compound->CellEntry Target DNA Gyrase / Topo IV (gyrA/parC subunits) CellEntry->Target Complex Stabilized Drug-Enzyme-DNA Cleavage Complex Target->Complex Binding Replication Replication Fork Arrest Complex->Replication Inhibition DSB Double-Strand DNA Breaks Replication->DSB SOS SOS Response Induction DSB->SOS Death Bacterial Cell Death DSB->Death Irreversible Damage SOS->Death

Figure 1: Proposed mechanism of action showing the cascade from cellular entry to bacterial cell death via DNA gyrase inhibition.

Experimental Protocols

Stock Solution Preparation (Critical Step)

The 8-iodo and 3-methoxy substituents significantly increase the hydrophobicity of the quinolinone core. Improper solubilization will lead to microprecipitation in aqueous media, yielding false-negative MICs.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (iodine is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Validation Step: Dilute 10 µL of stock into 990 µL of sterile water. Measure absorbance at 600 nm. If OD600 > 0.05, precipitation has occurred. Sonication (40 kHz, 10 min) may be required for the master stock.

Minimum Inhibitory Concentration (MIC) Assay

Method: CLSI M07-A10 Broth Microdilution.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (prevents binding of lipophilic drugs).

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12.

    • Add 200 µL of 128 µg/mL working solution (prepared from DMSO stock) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (no drug).

    • Column 12: Sterility Control (media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL. Final drug concentration range: 64 µg/mL to 0.125 µg/mL.

  • Incubation: 37°C for 16-20 hours (ambient air).

  • Readout: Visual turbidity or OD600. MIC is the lowest concentration with no visible growth.

Time-Kill Kinetics

To determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculum: Add bacteria (~5 x 10^5 CFU/mL final).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in saline and plate onto nutrient agar. Incubate overnight.

  • Analysis: A ≥3 log10 reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.

Visualization: Experimental Workflow

Workflow Stock Stock Prep (10 mg/mL DMSO) Dilution Serial Dilution (64 - 0.125 µg/mL) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (16-20h @ 37°C) Inoculation->Incubation Readout MIC Readout (OD600 / Visual) Incubation->Readout MBC MBC Plating (No growth wells) Readout->MBC If clear

Figure 2: Step-by-step workflow for determining MIC and MBC values.

Expected Results & Data Interpretation

Based on SAR data from analogous 3-substituted and 8-halogenated quinolinones (e.g., 4-hydroxy-3-iodo-quinolin-2(1H)-one), the following performance is anticipated:

Organism TypeStrain ExampleExpected MIC (µg/mL)Interpretation
Gram-Positive S. aureus (MRSA)0.1 - 2.0 High Potency. The 8-iodo group enhances activity against Gram-positives.
Gram-Negative E. coli4.0 - 32.0 Moderate. Activity may be limited by efflux pumps unless the 3-methoxy group aids porin traversal.
Fungi C. albicans> 64.0 Low. Quinolinones are typically antibacterial, though some derivatives show antifungal activity.

Troubleshooting Note:

  • High MICs (>64 µg/mL)? Check for precipitation. If the compound crashes out, the effective concentration is zero. Repeat with higher DMSO % (up to 2.5% is usually tolerated by bacteria) or use a cyclodextrin carrier.

  • Inconsistent Results? Iodine is a good leaving group. Ensure the compound has not degraded (de-iodinated) by checking stock purity via HPLC if results vary over time.

References

  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.[1][2] International Journal of Antimicrobial Agents.[1] (Describes the potent activity of 3-iodo-quinolinone derivatives against MRSA).

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational chemistry for synthesizing 2-quinolinones).

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. (The gold standard protocol for MIC determination).

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some novel quinoline based monozetidin-2-ones. Journal of Saudi Chemical Society. (Provides comparative data for methoxy-substituted quinolines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one

System Overview & Executive Summary The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one presents a unique dual-challenge: preserving the labile C8-Iodine bond while ensuring efficient cyclization of the quinolone core. S...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Executive Summary

The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one presents a unique dual-challenge: preserving the labile C8-Iodine bond while ensuring efficient cyclization of the quinolone core. Standard thermal cyclization methods (Dowtherm A, >250°C) often result in significant deiodination and tarring.

This guide recommends a Modified Knorr Synthesis utilizing Diethyl 2-methoxymalonate and 2-iodoaniline , coupled with an Acid-Mediated Cyclization (Eaton’s Reagent or TfOH) rather than thermal closure. This pathway locks in the 3-methoxy group early, avoiding the regioselectivity issues (N- vs. O-methylation) associated with post-synthetic modification.

Synthesis Workflow Visualization

SynthesisWorkflow Start Starting Materials: 2-Iodoaniline + Diethyl 2-methoxymalonate Step1 Step 1: Amidation (140°C, neat or Toluene) Start->Step1 - EtOH Inter Intermediate: N-(2-iodophenyl)-2-methoxy- 3-oxo-3-ethoxypropanamide Step1->Inter Step2 Step 2: Cyclization (Eaton's Reagent/PPA, 90-110°C) Inter->Step2 Intramolecular Fridel-Crafts Product Target: 8-Iodo-3-methoxyquinolin-2(1H)-one Step2->Product - H2O Deiodo Side Product: Deiodinated Quinolone Step2->Deiodo If T > 140°C

Caption: Optimized synthetic pathway minimizing thermal stress on the aryl-iodide bond.

Critical Protocol Optimization (Step-by-Step)

Phase 1: Precursor Assembly (Amidation)

The initial condensation of 2-iodoaniline with diethyl 2-methoxymalonate is thermodynamically driven by the removal of ethanol.

  • Standard Protocol: Reflux in toluene.

  • Expert Insight: Toluene often fails to reach the activation energy required for sterically hindered anilines (like 2-iodoaniline).

  • Recommendation: Perform the reaction neat (solvent-free) at 140°C with a Dean-Stark trap or open distillation to continuously remove ethanol.

  • Checkpoint: Monitor by TLC. The intermediate (acyclic amide) is less polar than the starting aniline.

Phase 2: Cyclization (The "Yield-Killer" Step)

This is where most users fail. The steric bulk of the iodine at the ortho position (C8) creates a twisted transition state, making cyclization difficult.

  • Avoid: Thermal cyclization in Dowtherm A or Diphenyl ether (250°C). This will cleave the C-I bond, yielding 3-methoxyquinolin-2(1H)-one (deiodinated impurity).

  • Adopt: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid) or Polyphosphoric Acid (PPA) .

  • Conditions: Heat to 90–110°C . Do not exceed 120°C.

  • Mechanism: The acid activates the carbonyl, allowing the electron-rich aromatic ring to attack at lower temperatures, preserving the iodine.

Troubleshooting Guide

Use this logic tree to diagnose low yields or impurities.

Troubleshooting Issue Observed Issue LowYield Low Overall Yield (<30%) Issue->LowYield RedProduct Product is Red/Pink (Iodine Leaching) Issue->RedProduct StartMat Unreacted Aniline Persists Issue->StartMat CauseStir Poor Mixing (PPA is viscous) LowYield->CauseStir CauseTemp Cyclization Temp Too High (>140°C) RedProduct->CauseTemp CauseWater Water in Acid Reagent StartMat->CauseWater SolTemp Limit T to 100°C Add Radical Scavenger CauseTemp->SolTemp SolDry Use Fresh P2O5 or Dry PPA CauseWater->SolDry SolEaton Switch to Eaton's Reagent (Lower Viscosity) CauseStir->SolEaton

Caption: Diagnostic logic for resolving common synthetic failures.

Detailed Symptom Resolution
SymptomProbable CauseCorrective Action
Product turns pink/violet Homolytic cleavage of C-I bond. Iodine is being liberated due to excessive heat or light exposure.1. Reduce cyclization temp to <110°C.2. Wrap flask in foil.3. Wash crude solid with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove free iodine.
Gummy/Tar residue Polymerization of methoxymalonate. The methoxy group is acid-sensitive and can demethylate, leading to reactive phenols.1. Reduce reaction time.2. Switch from PPA to Triflic Acid (TfOH) in Toluene (mild conditions).3. Ensure inert atmosphere (Argon).
Incomplete Cyclization Steric Hindrance. The 8-Iodo group physically blocks the ring closure.1. Increase reaction time, not temperature.2. Use Eaton's Reagent instead of PPA for better solubility and mass transfer.
N-Methylation Impurity Tautomerization. (Only if using Method B: Methylation of 3-hydroxy precursor).Switch to Method A (Start with methoxymalonate). If you must methylate, use Ag₂CO₃/MeI in benzene/toluene (O-selective) rather than K₂CO₃/DMF (N-selective).

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the cyclization step? A: Yes, but with extreme caution. Microwave heating is efficient for Knorr synthesis, but the rapid localized superheating can cause "hot spots" that sever the C-I bond.

  • Protocol: Use a power limit (e.g., 50W) and set a strict temperature ceiling of 110°C. Do not run "open loop."

Q: Why is Eaton's Reagent preferred over Polyphosphoric Acid (PPA)? A: PPA is extremely viscous at room temperature and requires heating just to stir, which risks overshooting the thermal limit for the iodide. Eaton's Reagent (P2O5 in MsOH) is a liquid at room temperature, allowing for better mass transfer at lower temperatures [1].

Q: My NMR shows a mixture of the product and a "des-iodo" compound. Can I separate them? A: Separation is difficult as the polarities are very similar.

  • Prevention: This confirms the reaction temperature was too high.

  • Purification: Recrystallization from Acetic Acid/Methanol is often more effective than column chromatography for separating the halogenated species from the protonated analog.

Q: Can I start with 3-hydroxy-8-iodoquinolin-2-one and methylate it? A: You can, but it is not recommended. Quinolin-2-ones exist in a tautomeric equilibrium (lactam-lactim). Using simple bases (K2CO3, NaH) and Methyl Iodide will predominantly yield the N-methyl product (1-methyl-8-iodo...). To get the 3-methoxy (O-alkylation), you must use "hard" alkylating agents and specific silver salts (Ag2CO3), which makes the process expensive and less scalable [2].

References

  • BenchChem. (2025).[1] Troubleshooting unexpected side products in quinolone synthesis. Retrieved from .

  • Chen, C.-L., et al. (2015).[2] Studies on the alkylation of quinolin-2(1H)-one derivatives.[2][3][4] Journal of the Chilean Chemical Society, 60(1). Link

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[3] ACS Omega.[3] Link

  • Staskun, B. (1964).[5] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. J. Org.[5] Chem. Link

Sources

Optimization

challenges in the purification of 8-Iodo-3-methoxyquinolin-2(1H)-one

Technical Support Center: Purification of 8-Iodo-3-methoxyquinolin-2(1H)-one Status: Active Ticket ID: #Q2-IM-8I Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-Iodo-3-methoxyquinolin-2(1H)-one

Status: Active Ticket ID: #Q2-IM-8I Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering difficulties with the isolation and purification of 8-Iodo-3-methoxyquinolin-2(1H)-one . This scaffold presents a "perfect storm" of purification challenges: the quinolin-2(1H)-one core induces poor solubility and chromatographic tailing due to lactam-lactim tautomerism; the 8-iodo substituent introduces steric bulk, heavy-atom hydrophobicity, and photosensitivity; and the 3-methoxy group adds electron density while posing a risk of hydrolysis under harsh acidic conditions.

This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of this molecule.

Module 1: Solubility & Dissolution Strategies

User Complaint: "The crude solid won't dissolve in DCM or EtOAc for loading, but it crashes out of MeOH."

The Mechanism

Quinolin-2(1H)-ones form robust intermolecular hydrogen-bonded dimers (similar to DNA base pairs) in the solid state.[1] The 8-iodo group adds a "heavy" lipophilic anchor that reduces solubility in polar protic solvents, while the rigid planar core resists dissolution in non-polar solvents.

Troubleshooting Protocol
Solvent SystemSolubility RatingApplicationNotes
DCM (Dichloromethane) PoorExtractionInefficient for dissolving the solid; good for liquid-liquid extraction if the product is already in solution.[1]
THF (Tetrahydrofuran) ModerateReaction/LoadingGood for loading columns.[1][2] Warm to 40°C to assist dissolution.[1]
DMSO / DMF HighStorage/LoadingRecommended for C18 chromatography. Hard to remove by rotovap.[1]
AcOH (Acetic Acid) HighRecrystallizationBreaks intermolecular H-bonds of the lactam dimer.[1]
CHCl₃ + 5% MeOH Moderate/HighColumn EluentThe "Gold Standard" for quinolone chromatography.[1]

Q: How do I load this onto a silica column if it won't dissolve in the mobile phase? A: Do not wet-load with pure DCM.[1] Instead, use the Dry-Load Technique :

  • Dissolve the crude material in a minimum amount of THF or warm CHCl₃/MeOH (9:1).[1]

  • Add Celite (diatomaceous earth) or Silica (10x weight of crude).[1][2][3]

  • Evaporate the solvent completely to obtain a free-flowing powder.[1]

  • Load this powder on top of your packed column.[1]

Module 2: Chromatographic Separation

User Complaint: "The product streaks (tails) badly on TLC and the column, contaminating other fractions."

The Mechanism

The lactam moiety (NH-C=O) acts as a hydrogen bond donor/acceptor. It interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface. The 8-iodo group does not prevent this interaction.[1]

Visualizing the Problem (DOT Diagram)

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Interaction with Silica Lactam Lactam Form (Major in solution) Polar NH donor Lactim Lactim Form (Minor) OH donor Lactam->Lactim Equilibrium Silica Silica Gel Surface (Acidic Si-OH) Lactam->Silica Adsorbs Strongly Tailing Strong H-Bonding Result: Tailing/Streaking Silica->Tailing

Caption: The lactam form dominates in solution and binds aggressively to acidic silica, causing peak broadening.[2][3]

The Solution: Mobile Phase Modifiers

You must "deactivate" the silica or suppress the ionization.

  • The "Base" Method (Standard):

    • Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).[2]

    • Why: TEA blocks the acidic silanol sites, allowing the quinolone to elute as a sharp band.[2]

  • The "Acid" Method (Alternative):

    • Add 0.5% Acetic Acid to the mobile phase.[1]

    • Why: This forces the equilibrium fully towards the protonated form, preventing the "smearing" between ionized states.[2] Note: Only use if your 3-methoxy group is stable (usually yes, but verify).[2]

  • The "DCM/MeOH" Shift:

    • Move away from Hexane/EtOAc. Use DCM:MeOH (98:2 to 95:5) .[1][2] The methanol competes for the silanol binding sites.

Module 3: Crystallization & Isolation

User Complaint: "I tried to recrystallize, but I got a brown oil or a trapped impurity."

The Mechanism

The 8-iodo group makes the lattice energy high (good for crystals) but the 3-methoxy group adds rotational freedom that can trap solvent. The "brown" color is likely free iodine (


) liberated by light exposure or trace metal contamination.[2]
Recommended Protocol: The "Acetic Acid Switch"

This is the most robust method for 8-halo-2-quinolones [1][3].[1]

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (AcOH) . Heat to 80-90°C until fully dissolved.

    • Tip: If it is very dark (iodine release), add a pinch of Sodium Metabisulfite (

      
      ) to reduce 
      
      
      
      back to iodide (color should lighten).[2][3]
  • Precipitation: Slowly add hot water (anti-solvent) dropwise until persistent turbidity is observed.[1][2]

  • Cooling: Allow to cool to room temperature slowly (turn off the heat bath and let it sit). Then move to 4°C.

  • Filtration: Filter the needles. Wash with Water , then cold Ethanol (to remove acetic acid smell).[2]

Alternative Solvent System: DMF (dissolve hot) -> Water (precipitate).[1][2] Warning: DMF is harder to dry.

Module 4: Impurity Profiling (FAQs)

Q: I see a small impurity at roughly 0.9 RRT (Relative Retention Time). What is it? A: This is likely the Des-iodo analog (3-methoxyquinolin-2(1H)-one) .[1]

  • Cause: If you used a Pd-catalyzed reaction (e.g., to install the methoxy or cyclize), oxidative addition into the C-I bond can occur, replacing Iodine with Hydrogen.[2][3]

  • Removal: Extremely difficult by crystallization due to isomorphism.[1] Requires high-efficiency Flash Chromatography or Prep-HPLC.[1]

Q: My product is turning yellow/brown on the bench. A: Photolytic Deiodination.

  • The C-I bond at the 8-position is labile to UV light.

  • Action: Wrap all flasks in aluminum foil during purification.[1] Store the final solid in an amber vial under Argon.

Q: Can I use strong acid to clean it up? A: Proceed with Caution.

  • The 3-methoxy group is an enol ether.[1] While the quinolone ring stabilizes it, boiling in concentrated HBr or HI will cleave the methyl group, yielding the 3-hydroxy-8-iodoquinolin-2(1H)-one (which may exist as the quinoline-2,3-dione).[2] Avoid strong Lewis acids like

    
    .[1]
    

Summary Workflow Diagram

Workflow Start Crude 8-Iodo-3-methoxyquinolin-2(1H)-one Solubility Solubility Check: Dissolves in hot EtOAc? Start->Solubility Recryst Recrystallize from EtOAc/Hexane Solubility->Recryst Yes Alt_Solvent Dissolve in hot AcOH (Add Na2S2O5 if brown) Solubility->Alt_Solvent No Yes Yes No No (Most Likely) Precip Add Hot Water (Anti-solvent) Alt_Solvent->Precip Isolate Filter & Wash with Cold EtOH Precip->Isolate Impure Purity < 95%? Isolate->Impure Column Dry-Load Flash Chromatography DCM:MeOH (97:3) + 1% TEA Impure->Column Yes Final Pure Product (Store in Amber Vial) Impure->Final No Column->Final

Caption: Decision matrix for the purification of 8-iodo-3-methoxyquinolin-2(1H)-one, prioritizing crystallization.

References

  • BenchChem. (2025).[1][2][4][5][6] Technical Support Center: Synthesis of Quinolinone Derivatives. Retrieved from [2][3]

  • Royal Society of Chemistry. (2014). Efficient visible light mediated synthesis of Quinolin-2(1H)-ones from Quinoline N-oxides. Green Chemistry. Retrieved from [2][3]

  • MDPI. (2000).[1][2] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. Molecules. Retrieved from [2]

  • National Institutes of Health (PubChem). (2025).[1][2] 3-Hydroxyquinolin-2(1H)-one Compound Summary. Retrieved from [2]

Sources

Troubleshooting

stability issues of 8-Iodo-3-methoxyquinolin-2(1H)-one under experimental conditions

Welcome to the Technical Support Center for 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8)[1]. As a versatile halogenated heterocyclic scaffold, this compound is highly valued in drug discovery and complex organi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8)[1]. As a versatile halogenated heterocyclic scaffold, this compound is highly valued in drug discovery and complex organic synthesis. However, its unique structural features—specifically the photolabile C8-Iodo bond, the ambident lactam core, and the electron-rich methoxy group—make it susceptible to specific stability and reactivity issues under standard experimental conditions.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical challenges you may encounter. This guide goes beyond simple fixes; it explains the underlying mechanistic causality to help you build self-validating, robust experimental workflows.

Section 1: Photochemical Stability & Storage (The C-I Bond Vulnerability)

Q: Why does my batch of 8-Iodo-3-methoxyquinolin-2(1H)-one turn yellow/brown and show multiple spots on TLC after a few weeks of benchtop use?

The Causality: The degradation you are observing is driven by the photolytic homolytic cleavage of the C-I bond at position 8[2]. Iodine is an excellent leaving group, and the C-I bond is highly susceptible to excitation by ambient UV/Vis light. Upon photon absorption, the molecule enters a triplet excited state, leading to homolytic cleavage that generates a highly reactive aryl radical and an iodine radical (I•). The iodine radicals combine to form molecular iodine (I₂), which causes the characteristic yellow/brown discoloration. The aryl radical subsequently abstracts a hydrogen atom from ambient moisture or solvent, leading to the deiodinated byproduct (3-methoxyquinolin-2(1H)-one), or undergoes radical recombination to form dimers.

Photodegradation A 8-Iodo-3-methoxyquinolin-2(1H)-one (Intact Scaffold) B UV/Vis Light (hv) A->B C Aryl Radical Intermediate + Iodine Radical (I•) B->C Homolytic Cleavage of C-I Bond D Deiodinated Byproduct (H-abstraction) C->D Solvent H-donor E Dimerization Products (Radical Recombination) C->E High Concentration

Caption: Photolytic degradation pathway of the 8-iodo moiety leading to deiodination and dimerization.

Validated Protocol: Proper Storage and Handling To ensure the integrity of the C-I bond for downstream transition-metal cross-coupling (e.g., Suzuki or Heck reactions):

  • Storage: Store the compound in an opaque, amber glass vial at 2–8 °C.

  • Atmosphere: Backfill the storage vial with Argon or Nitrogen to prevent oxidative radical propagation.

  • Handling: Weigh and transfer the compound under subdued lighting or yellow light. Do not leave solutions of the compound exposed to ambient light on the benchtop.

Section 2: Solvent-Dependent Tautomerism & Solubility

Q: I am seeing inconsistent NMR spectra (broad or duplicate peaks) and variable solubility depending on the solvent used. Is my compound degrading in solution?

The Causality: It is highly likely that your compound is not degrading, but rather exhibiting lactam-lactim tautomerism[3]. The quinolin-2(1H)-one core exists in a dynamic equilibrium between the lactam form (quinolin-2(1H)-one) and the lactim form (2-hydroxyquinoline).

The position of this equilibrium is heavily dictated by the dielectric constant (ε) and hydrogen-bonding capacity of the solvent. Polar aprotic solvents stabilize the highly dipolar lactam form, whereas non-polar solvents favor the lactim form due to intramolecular hydrogen bonding or dimerization. This tautomerism affects both the chemical shifts in ¹H/¹³C NMR and the compound's solubility profile.

Table 1: Effect of Solvent Polarity on Tautomeric Equilibrium (Quantitative Estimates)

SolventDielectric Constant (ε)Dominant Tautomeric FormApprox. Ratio (Lactam : Lactim)
DMSO-

46.8Lactam (Quinolin-2(1H)-one)> 95 : 5
Methanol-

32.7Lactam (Quinolin-2(1H)-one)85 : 15
Chloroform-

4.8Mixed / Dynamic60 : 40
Toluene-

2.4Lactim (2-Hydroxyquinoline)20 : 80

Troubleshooting Tip: Always acquire NMR spectra in DMSO-


 to lock the compound into the lactam form, ensuring sharp, interpretable peaks.

Section 3: Regioselectivity in Alkylation Reactions

Q: When attempting to alkylate the core, I get a complex mixture of two products with identical mass. How do I control the regioselectivity?

The Causality: Deprotonation of 8-Iodo-3-methoxyquinolin-2(1H)-one yields an ambident anion with nucleophilic centers at both the nitrogen (N1) and the oxygen (O2). According to Hard and Soft Acids and Bases (HSAB) theory, non-regioselective alkylation occurs when reaction conditions do not strongly bias one pathway[4].

Nitrogen is a softer nucleophile, making N-alkylation the thermodynamically favored product. Oxygen is a harder nucleophile, making O-alkylation the kinetically favored product. By carefully selecting the base and solvent, you can force the reaction down your desired pathway[5].

AlkylationLogic Start Deprotonated Quinolinone (Ambident Anion) Cond1 Soft Base (e.g., Cs2CO3) Polar Aprotic Solvent (DMF) Start->Cond1 Cond2 Hard Base/Ag+ (e.g., Ag2CO3) Non-polar Solvent (Toluene) Start->Cond2 Prod1 N-Alkylated Product (Thermodynamic Control) Cond1->Prod1 SN2 attack via Nitrogen Prod2 O-Alkylated Product (Kinetic Control) Cond2->Prod2 Ag+ coordination to Halide

Caption: Decision tree for regioselective N- vs O-alkylation of the quinolinone core.

Validated Protocol: Regioselective N-Alkylation

  • Solvent & Base: Dissolve 1.0 eq of 8-Iodo-3-methoxyquinolin-2(1H)-one in anhydrous DMF (0.1 M). Add 1.5 eq of Cesium Carbonate (Cs₂CO₃). The large, soft Cs⁺ cation poorly coordinates with the anion, leaving the nitrogen highly reactive.

  • Electrophile Addition: Add 1.2 eq of the alkyl halide dropwise at room temperature.

  • Reaction: Stir at 60 °C for 4–6 hours. The thermodynamic N-alkylated product will dominate (>90% selectivity).

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer 3x with brine to remove DMF.

Validated Protocol: Regioselective O-Alkylation

  • Solvent & Base: Dissolve 1.0 eq of the compound in anhydrous Toluene or Chloroform. Add 1.5 eq of Silver Carbonate (Ag₂CO₃).

  • Electrophile Addition: Add 1.2 eq of the alkyl halide.

  • Reaction: Stir at room temperature in the dark (to protect both the C-I bond and the silver salt). The halophilic Ag⁺ ion coordinates with the leaving group of the alkyl halide, driving the harder oxygen nucleophile to attack the resulting carbocation-like center.

  • Workup: Filter through a pad of Celite to remove silver salts before concentration.

Section 4: Demethylation and Lewis Acid Sensitivity

Q: During a downstream Lewis acid-catalyzed step, I notice the loss of the 3-methoxy group. How can I prevent this?

The Causality: The methoxy group at position 3 is sterically accessible and electron-rich. Strong Lewis acids (such as BBr₃, AlCl₃, or even high loadings of certain Pd/Cu catalysts in cross-coupling) can coordinate to the oxygen atom of the methoxy group. This coordination transforms the oxygen into a good leaving group, facilitating nucleophilic attack by halides (e.g., Br⁻ or Cl⁻) on the methyl carbon, resulting in demethylation to yield the 3-hydroxy derivative.

Troubleshooting Tip: If your synthetic route requires Lewis acidic conditions, substitute strong Lewis acids with milder alternatives (e.g., using TiCl₄ at lower temperatures, or switching to Brønsted acid catalysis if applicable). If demethylation is unavoidable, you may need to re-sequence your synthetic route to introduce the methoxy group after the Lewis-acid sensitive steps.

References

  • AccelaChem. "8-Iodo-3-methoxyquinolin-2(1H)-one SY346942". Accela ChemBio Inc. Available at: [Link]

  • ResearchGate. "Synthesis of quinolin-2(1H)-ones 41d by intramolecular Heck". Available at: [Link]

  • MDPI. "The Latest Achievements in the Design of Permanent Fillings... Indenoquinoxaline Derivatives as Photoinitiators". Available at: [Link]

  • ResearchGate. "Discovery of novel quinolin-2-one derivatives...". Available at: [Link]

  • ResearchGate. "Juan CASTILLO MILLÁN | Professor | PhD... N-alkylation governed by solvent-stabilized tautomerism". Available at: [Link]

Sources

Optimization

common pitfalls in the synthesis of iodo-substituted quinolines

Subject: Technical Guide – Troubleshooting Synthesis of Iodo-Substituted Quinolines Introduction Welcome to the Technical Support Center. The synthesis of iodo-quinolines presents a unique paradox in heterocyclic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide – Troubleshooting Synthesis of Iodo-Substituted Quinolines

Introduction

Welcome to the Technical Support Center. The synthesis of iodo-quinolines presents a unique paradox in heterocyclic chemistry: while the quinoline core is robust, the C–I bond is photolabile, and the nitrogen atom’s basicity often poisons the very catalysts intended to install the halogen.

This guide moves beyond standard textbook procedures. We address the "Silent Killers" of yield—regioselectivity errors, diazonium instability, and photolytic deiodination. Below you will find decision matrices, troubleshooting workflows, and validated protocols designed to salvage failing experiments.

Module 1: Regioselectivity & Direct Functionalization

The Issue: "I attempted direct iodination of quinoline using NIS, expecting C3-substitution, but obtained a mixture of C5 and C8 isomers."

The Diagnosis: You likely used electrophilic conditions (acid catalysis) rather than radical conditions. The quinoline ring is electronically schizophrenic:

  • Pyridine ring (N-containing): Electron-deficient.[1][2] Resists Electrophilic Aromatic Substitution (EAS).

  • Benzene ring (Carbocyclic): Electron-rich.[1] Susceptible to EAS at C5 and C8.

The Solution: You must select the mechanism that matches your target position.

Regioselectivity Decision Matrix

Regioselectivity Start Target Position? C3 C3 Position Start->C3 C5_C8 C5 / C8 Position Start->C5_C8 C2 C2 Position Start->C2 Radical Mechanism: Radical C-H Activation Reagents: NIS, K2S2O8 (Oxidant) C3->Radical EAS Mechanism: Electrophilic Aromatic Subst. Reagents: I2/H2SO4 or ICl C5_C8->EAS Activate Mechanism: Nucleophilic Activation Route: N-Oxide Intermediate C2->Activate Result3 Product: 3-Iodoquinoline Radical->Result3 Result58 Product: 5/8-Iodoquinoline Mix EAS->Result58 Result2 Product: 2-Iodoquinoline Activate->Result2

Figure 1: Logic flow for selecting reagents based on the desired iodination site on the quinoline core.

Protocol 1: C3-Selective Radical Iodination

Targeting the electron-deficient ring via radical mechanisms.[1][3]

  • Reagents: Quinoline (1.0 eq), NIS (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (degassed).

  • Conditions: Heat to 80°C under Argon.

  • Critical Control Point: Do not add acid. Acid protonates the Nitrogen, deactivating the ring entirely or forcing EAS on the benzene ring.

  • Workup: Quench with saturated

    
     to remove excess iodine (indicated by color change from purple/brown to yellow).
    

Module 2: The Sandmeyer Route (Amino Iodo)

The Issue: "My reaction foams violently upon adding KI, and I isolate mostly phenols (OH-substitution) or tar."

The Diagnosis:

  • Foaming: Thermal decomposition of the diazonium salt releasing

    
     gas too rapidly.
    
  • Phenols: The reaction mixture became too warm or not acidic enough, allowing water to attack the diazonium cation.

The Solution: Unlike Chlorination/Bromination (Sandmeyer), Iodination does not require a Copper catalyst.[4][5] Iodide (


) is a strong enough reducing agent to trigger the Single Electron Transfer (SET) mechanism alone.
Troubleshooting Table: Sandmeyer Iodination
SymptomProbable CauseCorrective Action
Low Yield / Phenol Impurity Hydrolysis of Diazonium salt.Maintain temp < 5°C. Ensure pH < 1 (add more

).
Violent Gas Evolution Rapid addition of KI.Add KI solution dropwise via addition funnel. Use a vent line.
Reaction Stalls Solubility of Amino-quinoline.Use

cosolvent or convert amine to salt before diazotization.
Product is Purple Free Iodine (

) contamination.
Wash organic layer with 10% Sodium Thiosulfate until clear.
Protocol 2: Optimized Sandmeyer for 8-Iodoquinoline
  • Diazotization: Dissolve 8-aminoquinoline in 20%

    
    . Cool to 0°C.
    
  • Nitrite Addition: Add

    
     (1.1 eq) aq. solution dropwise. Internal temp must stay < 5°C.[6] Stir 30 mins.
    
  • Iodination: Dissolve KI (2.5 eq) in water. Add dropwise to the cold diazonium solution.[6]

    • Note: The solution will turn black/brown immediately. This is normal.

  • Completion: Allow to warm to Room Temp (RT) slowly over 2 hours. Heat to 60°C for 30 mins only if

    
     evolution persists.
    

Module 3: De Novo Synthesis (Iodocyclization)

The Issue: "I am trying to cyclize N-(2-alkynyl)aniline with Iodine to make 3-iodoquinoline, but the reaction is incomplete."

The Diagnosis: The electrophilic cyclization is reversible or stalled by HI byproduct. The formation of HI (hydroiodic acid) can protonate the aniline nitrogen, shutting down the nucleophilic attack required to close the ring.

The Solution: Use a mild base to scavenge HI without destroying the Iodine electrophile.

Workflow: Iodocyclization Mechanism

Iodocyclization Substrate N-(2-alkynyl)aniline Reagent I2 + NaHCO3 Substrate->Reagent Intermed Iodonium Intermediate Reagent->Intermed Electrophilic Attack Cyclization 6-Endo-Dig Cyclization Intermed->Cyclization N-Attack Product 3-Iodoquinoline Cyclization->Product -HI (Base Scavenged)

Figure 2: Mechanistic pathway for the synthesis of 3-iodoquinoline via electrophilic cyclization.

Key Optimization:

  • Base: Use

    
     (2.0 eq) or 
    
    
    
    . Avoid strong hydroxides which may hydrolyze the iodine.
  • Solvent:

    
     or 
    
    
    
    .
  • Stoichiometry: Use 2.0 - 3.0 equivalents of

    
    . The reaction is often driven to completion by excess electrophile.
    

Module 4: Stability & Storage (The "Purple" Problem)

The Issue: "My pure white iodoquinoline turned purple/brown after 3 days on the bench."

The Diagnosis: Homolytic cleavage of the C–I bond. Quinolines are excellent photosensitizers. Ambient light is sufficient to cleave the weak C–I bond, generating Iodine radicals (


) which dimerize to 

(purple).

Self-Validating Storage Protocol:

  • Immediate: Column chromatography fractions should be wrapped in foil immediately.

  • Stabilization: Store the solid over Copper turnings (Cu acts as a radical scavenger and iodine trap) if the compound is a liquid or oil.

  • Environment: Amber glass vial, flushed with Argon, stored at -20°C.

References

  • Dutta, U., et al. (2015).[2] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[1][2][3][7] Chemical Communications. [Link]

  • Kim, J. Y., et al. (2014). "Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation." Journal of the American Chemical Society. [Link]

  • Larock, R. C., et al. (2005). "Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines." Organic Letters. [Link][2]

  • Sakhautdinov, I. M., et al. (2019). "Sandmeyer Reaction in the Synthesis of Halogen-Substituted Quinolines." Russian Journal of Organic Chemistry. [Link]

  • Yoshioka, S., et al. (1994). "Quinine Actinometry as a method for calibrating ultraviolet radiation intensity in light-stability testing of pharmaceuticals." Drug Development and Industrial Pharmacy. [Link][8]

Sources

Troubleshooting

method refinement for consistent results with 8-Iodo-3-methoxyquinolin-2(1H)-one

Technical Support Center: 8-Iodo-3-methoxyquinolin-2(1H)-one Method Refinement Status: Active Role: Senior Application Scientist Subject: Optimization of Reaction Parameters & Troubleshooting for 8-Iodo-3-methoxyquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Iodo-3-methoxyquinolin-2(1H)-one Method Refinement

Status: Active Role: Senior Application Scientist Subject: Optimization of Reaction Parameters & Troubleshooting for 8-Iodo-3-methoxyquinolin-2(1H)-one Case ID: #QI-8I-3M-OPT

Executive Summary

You are likely working with 8-Iodo-3-methoxyquinolin-2(1H)-one as a high-value scaffold for structure-activity relationship (SAR) studies. This molecule presents a dichotomy: it offers a versatile C8-iodine handle for cross-coupling and a C3-methoxy motif for electronic modulation, but it suffers from poor solubility and challenging tautomeric behavior (lactam-lactim equilibrium).

This guide moves beyond standard protocols to address the specific "pain points" of this scaffold: catalyst poisoning during cross-coupling , incomplete cyclization , and purification difficulties due to its amphoteric nature.

Module 1: Physical Properties & Handling

Q: Why is my starting material insoluble in standard organic solvents (DCM, THF), and how does this affect my reaction setup?

A: The quinolin-2(1H)-one core mimics a peptide bond (cis-amide), creating a rigid hydrogen-bond network in the solid state. The 8-iodo substituent adds significant lipophilicity but also steric bulk, while the 3-methoxy group adds polarity.

  • The Issue: In non-polar solvents (DCM, Toluene), the molecule aggregates, leading to heterogeneous reactions and stalled kinetics.

  • The Fix:

    • Solvent Switch: Transition to polar aprotic solvents . Anhydrous DMF or DMAc (Dimethylacetamide) are superior. For lower boiling points, use 1,4-Dioxane but require temperatures >80°C to break aggregation.

    • The "Pre-Dissolve" Technique: Do not add solid reagent to the catalyst mixture. Dissolve the quinolinone in DMF at 60°C first, then syringe this warm solution into your reaction vessel.

Table 1: Solubility Profile & Solvent Recommendations

SolventSolubility (25°C)Suitability for ReactionNotes
DCM / Chloroform Poor (< 5 mg/mL)Avoid Causes precipitation; severe streaking on silica.
THF ModerateConditional Good for lithiation (if N-protected); poor for heating.
DMF / DMSO Excellent (> 50 mg/mL)Preferred Hard to remove; requires aqueous workup or lyophilization.
1,4-Dioxane Good (Hot)High Ideal for Suzuki/Heck couplings; easy to remove.

Module 2: Cross-Coupling Optimization (The C8-Iodine Handle)

Q: I am attempting a Suzuki coupling at the 8-position, but I observe significant de-iodination (protodeiodination) or no reaction. Why?

A: The C8 position is sterically crowded by the lactam nitrogen (N1) and its associated proton. Furthermore, the free N-H of the lactam can poison Palladium catalysts by coordinating to the metal center, displacing phosphine ligands.

The Protocol Refinement: You must suppress the N-H interference without permanently alkylating it (unless N-alkylation is desired).

  • Base Selection is Critical: Avoid weak bases like

    
    . Use 
    
    
    
    (anhydrous) or
    
    
    . Cesium is particularly effective (the "Cesium Effect") in improving solubility and stabilizing the oxidative addition intermediate.
  • Catalyst Architecture: Standard

    
     often fails here. Switch to sterically demanding, electron-rich phosphines.
    
    • Recommendation:

      
        or XPhos Pd G2 . The bulky ligands protect the Pd center from N-coordination.
      
  • Temperature: The C8-I bond is reactive but sterically hindered. Run at 90–110°C .

Visual Workflow: Optimized Suzuki Coupling

SuzukiWorkflow Start Start: 8-Iodo-3-methoxy quinolin-2(1H)-one Check Checkpoint: Is N-H protected? Start->Check Solvent Step 1: Dissolve in 1,4-Dioxane/DMF (9:1) Catalyst Step 2: Add Catalyst Pd(dppf)Cl2 (5 mol%) Solvent->Catalyst Base Step 3: Add Base Cs2CO3 (2.5 eq) Catalyst->Base Heat Step 4: Heat to 100°C (Argon atm) Base->Heat Product Target C8-Aryl Derivative Heat->Product Yield > 75% Direct Direct Coupling (Risk: Cat. Poisoning) Check->Direct No Protect Pre-Step: N-SEM/Boc Protection Check->Protect Recommended Direct->Solvent Protect->Solvent

Caption: Optimized workflow for C8-functionalization. Note the decision branch regarding N-protection to prevent catalyst poisoning.

Module 3: Synthesis & Stability (The C3-Methoxy Group)

Q: During acidic workup or Lewis acid treatment, I’m losing the methyl group (demethylation) or seeing ring degradation. How do I prevent this?

A: The 3-methoxy group in quinolinones is an enol ether surrogate. It is sensitive to strong Lewis acids (like


 or 

) which will readily cleave it to the 3-hydroxy derivative.
  • Troubleshooting Guide:

    • Avoid: Strong mineral acids (conc. HCl) at high temperatures.

    • Stability Window: The molecule is stable in TFA (Trifluoroacetic acid) for short periods, making it compatible with Boc-deprotection protocols elsewhere on the molecule.

    • Light Sensitivity: The 8-Iodo bond is photolabile. Wrap all reaction vessels and columns in aluminum foil. Iodine radical formation leads to homocoupling (dimerization) or reduction (H-abstraction).

Module 4: Purification Strategies

Q: The product streaks on silica gel columns, making isolation difficult. What is the alternative?

A: The amide/lactam functionality interacts strongly with the silanols on silica gel.

Refined Purification Protocol:

  • The "Crash-Out" Method (Primary):

    • After reaction completion, cool the mixture to room temperature.

    • Pour the reaction mixture (DMF/Dioxane) into 10 volumes of ice-cold water .

    • The hydrophobic 8-iodo product should precipitate. Filter, wash with water, then cold diethyl ether.

  • Chromatography Modifier:

    • If you must run a column, deactivate the silica. Use DCM:MeOH (95:5) doped with 1% Triethylamine or 1% Acetic Acid . This suppresses the tailing caused by the lactam nitrogen.

Module 5: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields.

Troubleshooting Problem Problem: Low Yield / Impure Product Analysis Analyze Crude NMR Problem->Analysis Case1 Starting Material Unchanged Analysis->Case1 Case2 De-iodinated Product (H instead of I) Analysis->Case2 Case3 Complex Mixture / Tars Analysis->Case3 Sol1 Cause: Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or Protect N-H Case1->Sol1 Sol2 Cause: Hydride Source present Action: Dry solvent (DMF) Reduce reaction time Case2->Sol2 Sol3 Cause: Thermal Decomposition Action: Lower Temp to 80°C Check light protection Case3->Sol3

Caption: Diagnostic logic for common failure modes in 8-iodo-quinolinone chemistry.

References

  • Solubility & Physical Properties

    • Data: Quinolin-2(1H)
    • Source: Solubility of Things.[1] "Solubility of 1H-quinolin-2-one". Link

  • Synthesis & Reactivity (C3-Substitution)

    • Data: Synthesis of 3-substituted quinolin-2(1H)
    • Source: Organic & Biomolecular Chemistry.[2][3][4][5] "Synthesis of 3-substituted quinolin-2(1H)-ones". Link

  • Cross-Coupling (C8-Iodo Reactivity)

    • Data: 8-Iodoquinolin-2(1H)
    • Source: ResearchGate.[5] "Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one". Link

  • Lactam/Lactim Tautomerism

    • Data: The 2-quinolinone system prefers the amide (one) form in solution, but the hydroxy (ol)
    • Source: NIH/PubMed. "Quinolin-2(1H)-one-Based Push–Pull Fluorophores". Link

Sources

Optimization

strategies to minimize off-target effects of 8-Iodo-3-methoxyquinolin-2(1H)-one

The following guide is designed as a specialized Technical Support Center for researchers working with 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8). It addresses the specific chemical and biological liabilities...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8). It addresses the specific chemical and biological liabilities associated with the quinolin-2(1H)-one scaffold and the aryl iodide moiety, providing actionable protocols to distinguish on-target efficacy from off-target noise.

Status: Operational | Tier: Advanced Application Support

Compound Profile & Risk Assessment

Compound: 8-Iodo-3-methoxyquinolin-2(1H)-one Core Scaffold: Quinolin-2(1H)-one (Carbostyril) Primary Liabilities: Photolytic instability (C-I bond), scaffold promiscuity (Kinase/GPCR), and colloidal aggregation.[1]

This molecule belongs to a "privileged scaffold" class often utilized to target Kinases (e.g., CLK, VEGFR, GAK) or G-Protein Coupled Receptors (e.g., GPR55, Glycine/NMDA sites). However, the combination of the 8-iodo substituent and the planar heterocyclic core introduces specific off-target mechanisms that must be controlled.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue A: Photolytic Instability (The "Iodine Problem")

Symptom: Inconsistent IC50 values across replicates; toxicity in long-duration live-cell imaging; unexplained "bleaching" of activity. Mechanism: The Carbon-Iodine (C-I) bond at the 8-position is susceptible to homolytic cleavage upon exposure to UV or intense white light. This generates a reactive aryl radical and free iodine species, leading to non-specific toxicity and the formation of a de-iodinated byproduct (3-methoxyquinolin-2(1H)-one) which may have different biological activity.

Corrective Protocol:

  • Amber Handling: All stocks and working solutions must be prepared and stored in amber glass vials.

  • Light Exclusion: Perform cell treatments in low-light conditions. Wrap cell culture plates in aluminum foil during incubation.

  • QC Check: Run an LC-MS trace of your DMSO stock before critical assays. If a peak at M-126 (loss of Iodine) or M-125+1 (replacement with H) is observed, discard the stock.

Issue B: Colloidal Aggregation (The "False Positive" Problem)

Symptom: Steep dose-response curves (Hill slope > 2.0); activity disappears upon adding albumin or detergent; "sticky" inhibition across unrelated targets. Mechanism: Planar, hydrophobic quinolinones can self-assemble into colloidal aggregates at micromolar concentrations. These aggregates sequester proteins non-specifically, mimicking inhibition.

Corrective Protocol: The Detergent Test Include 0.01% Triton X-100 or 0.005% Tween-80 in your assay buffer.

  • Result A: Inhibition remains unchanged → True Binder .

  • Result B: Inhibition is lost or significantly reduced → False Positive (Aggregator) .

Issue C: Scaffold Promiscuity (The "Kinase" Problem)

Symptom: Unexpected phenotype; inhibition of off-target kinases (e.g., DYRK1A, CLK, CK2) common to this scaffold. Mechanism: The quinolin-2-one core mimics the purine ring of ATP, allowing it to bind the ATP-binding pocket of multiple kinases. The 3-methoxy group provides some selectivity but does not guarantee it.

Corrective Protocol: Negative Control Design Synthesize or purchase the De-iodinated Analog (3-methoxyquinolin-2(1H)-one) .

  • Use this analog at the same concentration as your test compound.

  • If the phenotype persists with the analog, the effect is likely driven by the scaffold (off-target) rather than the specific 8-iodo interaction (on-target).

Visualization of Off-Target Pathways

The following diagram illustrates the three primary vectors for off-target effects and the logic gates to identify them.

OffTargetStrategies cluster_0 Mechanism 1: Photolysis cluster_1 Mechanism 2: Aggregation cluster_2 Mechanism 3: Promiscuity Compound 8-Iodo-3-methoxyquinolin-2(1H)-one Light UV/White Light Compound->Light HighConc High Conc. (>5 µM) Compound->HighConc Scaffold Quinolinone Core Compound->Scaffold Radical Aryl Radical + I• Light->Radical Toxicity Non-Specific Toxicity (Off-Target) Radical->Toxicity Control1 Mitigation: Amber Vials Radical->Control1 Colloid Colloidal Aggregate HighConc->Colloid Sequestration Enzyme Sequestration (False Positive) Colloid->Sequestration Control2 Mitigation: 0.01% Triton X-100 Colloid->Control2 ATP_Pocket ATP-Pocket Binding Scaffold->ATP_Pocket KinaseOff Off-Target Kinase Inhibition ATP_Pocket->KinaseOff Control3 Mitigation: Analog Control ATP_Pocket->Control3

Caption: Causal pathways for off-target effects (Photolysis, Aggregation, Promiscuity) and their respective mitigation controls.

Frequently Asked Questions (FAQ)

Q: Why does my compound turn yellow/brown in solution over time? A: This indicates iodine release . The C-I bond is weak (approx. 65 kcal/mol). Upon exposure to light, iodine is liberated, which oxidizes to form colored species. Action: Discard the stock immediately. Prepare fresh stock in the dark and store at -20°C or -80°C.

Q: I see inhibition of my target kinase, but also cell death in non-dependent cell lines. Is this expected? A: This suggests off-target cytotoxicity . The quinolinone scaffold can inhibit essential kinases (e.g., CDK1/2) or intercalate into DNA if planar enough. Action: Perform a "Target Engagement Assay" (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the toxicity is linked to your target, or use a rescue experiment (overexpress the target) to see if viability is restored.

Q: Can I use this compound for in vivo studies? A: Proceed with caution. The 3-methoxy group is a metabolic soft spot (O-demethylation by CYPs), and the 8-iodo group can be metabolically labile. You must perform a Microsomal Stability Assay first. If half-life is <30 min, the observed in vivo effects may be due to metabolites rather than the parent compound.

Q: What is the maximum concentration I should use? A: Do not exceed 10 µM in cell-based assays without rigorous solubility controls. Quinolinones often precipitate or aggregate above this threshold in aqueous media, leading to physical artifacts rather than biological effects.

Summary of Validation Experiments

ExperimentPurposeProtocol SummaryPass Criteria
Detergent Challenge Rule out aggregationMeasure IC50 ± 0.01% Triton X-100.< 3-fold shift in IC50.[2]
Analog Control Rule out scaffold effectsTest 3-methoxyquinolin-2(1H)-one (No Iodine).Analog is >10x less potent.
Light/Dark Assay Rule out phototoxicityCompare cell viability in Dark vs. Ambient Light.No significant difference.
CETSA Confirm Target EngagementHeat shock cells ± Compound; Western Blot.Thermal shift > 2°C.

References

  • Shoichet, B. K. (2004). Screening in a Spirit of Haunted Realism: Aggregation-Based Artifacts in High-Throughput Screening. Drug Discovery Today , 9(13), 572-579. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry , 53(7), 2719–2740. Link

  • Fedorov, O., et al. (2011). Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing. Chemistry & Biology , 18(1), 67-76. (Demonstrates Quinolinone scaffold utility and selectivity challenges). Link

  • Klan, P., et al. (2002). Photochemistry of Aryl Halides. Chemical Reviews , 102(11), 4359-4430. (Mechanistic basis for 8-iodo photolability). Link

  • PubChem Compound Summary . 3-iodo-1H-quinolin-2-one (Structural Analog). National Center for Biotechnology Information. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Secondary Assay Validation of 8-Iodo-3-methoxyquinolin-2(1H)-one: A Comparative Analysis

This guide provides a comprehensive framework for the validation of 8-Iodo-3-methoxyquinolin-2(1H)-one, a novel synthetic quinolinone derivative. For the purpose of this guide, we will posit that its primary activity, id...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 8-Iodo-3-methoxyquinolin-2(1H)-one, a novel synthetic quinolinone derivative. For the purpose of this guide, we will posit that its primary activity, identified through initial high-throughput screening, is the inhibition of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). This validation is crucial for progressing a hit compound from a primary, often biochemical, assay into a more biologically relevant context, a critical step in the drug discovery pipeline.

Our secondary validation will focus on confirming the on-target effects of this compound in a cellular environment. We will compare its performance against a well-established, FDA-approved PI3Kα inhibitor, Alpelisib, to benchmark its potency and efficacy. The experimental design detailed herein is structured to be self-validating, incorporating necessary controls and orthogonal readouts to ensure the trustworthiness of the generated data.

The Rationale: Moving from Biochemical Hit to Cellular Lead

A primary biochemical assay, while excellent for identifying initial hits, provides a simplified view of a compound's activity. It often utilizes purified enzymes and may not accurately predict how a compound will behave in the complex intracellular environment. Factors such as cell permeability, off-target effects, and engagement with the target protein in its native state can only be assessed in a cell-based assay.

Therefore, the secondary assay serves several critical purposes:

  • Confirmation of On-Target Activity: Does the compound inhibit the PI3K pathway within a living cell?

  • Assessment of Cellular Potency: How does the compound's potency in a cellular context (its IC50) compare to its biochemical potency?

  • Evaluation of Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • Benchmarking against a Standard of Care: How does our novel compound perform relative to a known drug with the same mechanism of action?

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations that lead to the constitutive activation of this pathway are common in many cancers, making PI3Kα a validated therapeutic target. Our choice of a secondary assay will, therefore, focus on a cancer cell line with a known activating mutation in the PIK3CA gene, which encodes the p110α subunit.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting the point of inhibition for our test compounds.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K 2. Recruitment PIP2 PIP2 PI3K->PIP2 Substrate PIP3 PIP3 PI3K->PIP3 3. Phosphorylation PDK1 PDK1 PIP3->PDK1 4. Recruitment AKT AKT pAKT p-AKT PDK1->pAKT AKT->pAKT 5. Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 6. Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation 7. Downstream Effects Inhibitor 8-Iodo-3-methoxyquinolin-2(1H)-one (Compound X) / Alpelisib Inhibitor->PI3K INHIBITION GrowthFactor Growth Factor GrowthFactor->RTK 1. Activation

Caption: PI3K/AKT/mTOR signaling cascade and point of inhibition.

Experimental Design: A Head-to-Head Comparison

To validate the activity of 8-Iodo-3-methoxyquinolin-2(1H)-one (referred to as Compound X), we will perform a comparative cell viability assay against Alpelisib in the MCF-7 breast cancer cell line. MCF-7 cells harbor an E545K activating mutation in PIK3CA and are known to be sensitive to PI3Kα inhibition.

The overall experimental workflow is depicted below.

Assay_Workflow A 1. Cell Culture MCF-7 Cells B 2. Cell Seeding 96-well plates A->B C 3. Compound Treatment Serial dilutions of: - Compound X - Alpelisib - DMSO (Vehicle) B->C D 4. Incubation 72 hours C->D E 5. Viability Assay CellTiter-Glo® D->E F 6. Data Acquisition Luminescence reading E->F G 7. Data Analysis - Normalize to control - Dose-response curve - IC50 calculation F->G

Caption: Cellular viability assay experimental workflow.

Detailed Experimental Protocol

This protocol outlines the steps for a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • MCF-7 cells (ATCC® HTB-22™)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin

  • 96-well clear-bottom, white-walled tissue culture plates

  • 8-Iodo-3-methoxyquinolin-2(1H)-one (Compound X), 10 mM stock in DMSO

  • Alpelisib, 10 mM stock in DMSO

  • DMSO, cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock plate. Perform serial dilutions of Compound X and Alpelisib in culture medium. The final concentration should range from 100 µM to 0.5 nM.

    • Include a vehicle control (0.1% DMSO in medium).

    • Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay and Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis and Comparative Results

The raw luminescence data is first normalized. The average signal from the vehicle-treated wells is set as 100% viability, and the background (wells with medium only) is set as 0%. The relative viability for each compound concentration is then calculated. These normalized values are plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration at which 50% of cell viability is inhibited) is determined using a non-linear regression model (four-parameter variable slope).

CompoundIC50 (nM) [95% CI]Hill SlopeMax Inhibition (%)
8-Iodo-3-methoxyquinolin-2(1H)-one 75.3 [62.1 - 91.4]-1.198.2
Alpelisib (Reference) 5.8 [4.9 - 6.8]-1.399.1
DMSO (Vehicle Control) N/AN/A0

Data are representative of n=3 independent experiments.

The data presented in Table 1 indicates that 8-Iodo-3-methoxyquinolin-2(1H)-one successfully inhibits the proliferation of MCF-7 cells, thus validating its activity in a cellular context. The high maximal inhibition suggests good efficacy, comparable to the reference compound Alpelisib.

However, the cellular potency (IC50) of our novel compound is approximately 13-fold weaker than that of Alpelisib. This is a critical finding that will guide the next steps in the optimization of this chemical series. The Hill slope, which is near -1 for both compounds, suggests a standard 1:1 binding interaction with the target.

Conclusions and Future Directions

This secondary assay has successfully validated the cellular activity of 8-Iodo-3-methoxyquinolin-2(1H)-one as an inhibitor of a PI3K-dependent process. We have established a clear, reproducible workflow for assessing the cellular potency of novel compounds in this chemical class and have benchmarked our lead molecule against a clinically approved drug.

While the compound shows promising efficacy, its potency requires significant improvement to be competitive with existing inhibitors like Alpelisib. Future efforts should focus on structure-activity relationship (SAR) studies to identify modifications to the quinolinone scaffold that can enhance its binding affinity to PI3Kα. Furthermore, subsequent studies should include:

  • Target Engagement Assays: To confirm that the compound directly binds to PI3Kα in cells.

  • Selectivity Profiling: To assess the compound's activity against other PI3K isoforms and a panel of other kinases to understand its off-target profile.

  • Downstream Pathway Analysis: To confirm that the compound inhibits the phosphorylation of AKT, a direct downstream substrate of PI3K, via Western Blot or ELISA.

This structured approach to secondary validation ensures that only the most promising compounds, with confirmed on-target activity in a relevant biological system, are progressed, thereby optimizing resources in the lengthy and complex process of drug development.

References

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. Available at: [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. Available at: [Link]

Validation

comparative analysis of the biological effects of different quinolinone derivatives

The quinolinone scaffold—encompassing both 2-quinolinone and 4-quinolinone isomers—serves as a privileged pharmacophore in modern drug discovery. Its rigid, planar azaheterocyclic core facilitates robust stacking within...

Author: BenchChem Technical Support Team. Date: March 2026

The quinolinone scaffold—encompassing both 2-quinolinone and 4-quinolinone isomers—serves as a privileged pharmacophore in modern drug discovery. Its rigid, planar azaheterocyclic core facilitates robust


 stacking within protein binding pockets, while the embedded amide functionality acts as a versatile hydrogen-bond donor/acceptor pair. As a Senior Application Scientist, I have observed that subtle synthetic modifications to this core dictate profound shifts in biological targeting.

This guide provides an objective, comparative analysis of how distinct quinolinone derivatives are engineered to target either oncogenic kinase networks or neurodegenerative cholinesterase pathways, supported by rigorous experimental validation.

Mechanistic Divergence: Oncology vs. Neurodegeneration

The biological fate of a quinolinone derivative is entirely dictated by its peripheral functionalization. By comparing three distinct classes of recent quinolinone derivatives, we can establish a clear structure-activity relationship (SAR) causality:

  • Heterotetracyclic Quinolinones (Oncology): Fusing additional rings and adding bulky functional groups (e.g., 7,7-dimethyl-4-(phenylsulfonyl)phenyl) forces the molecule into a conformation ideal for occupying the ATP-binding clefts of multi-receptor tyrosine kinases (RTKs) like EGFR and HER-21[1].

  • Tetrahydroquinolinones (Oncology): Modifying the C-3 position with a 1-naphthylmethyl group shifts the mechanism toward microtubule disruption, triggering G2/M cell cycle arrest and subsequent apoptosis via intrinsic mitochondrial depolarization2[2].

  • Quinolinone-Dithiocarbamate Hybrids (Neurodegeneration): Linking a dithiocarbamate moiety to the quinolinone core via a flexible spacer creates a dual-site inhibitor. The quinolinone anchors to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) via

    
     stacking, while the dithiocarbamate engages the catalytic active site (CAS), effectively blocking both AChE activity and AChE-induced Amyloid-
    
    
    
    (A
    
    
    ) aggregation 3[3].

MOA Q_Scaffold Quinolinone Scaffold (Core Pharmacophore) Mod_A Heterotetracyclic Derivatives Q_Scaffold->Mod_A Ring Fusion Mod_B Dithiocarbamate Hybrids Q_Scaffold->Mod_B Flexible Linker Target_A Multi-RTKs (EGFR, HER-2) Mod_A->Target_A Kinase Domain Binding Target_B AChE (PAS & CAS) Mod_B->Target_B Dual-Site Binding Effect_A Cytotoxicity & Apoptosis Target_A->Effect_A Pathway Blockade Effect_B Inhibition of Aβ Aggregation Target_B->Effect_B Neuroprotection

Mechanistic divergence of the quinolinone scaffold into oncology and neurodegeneration.

Comparative Quantitative Profiling

To objectively evaluate the performance of these derivatives, we must look at their primary biological targets and corresponding in vitro potencies.

Derivative ClassStructural ModificationPrimary Biological TargetKey Biological EffectPotency (IC₅₀)
Heterotetracyclic Quinolinones 7,7-dimethyl-4-(phenylsulfonyl)phenylMulti-RTK (EGFR, HER-2)Cytotoxicity in Breast CancerMCF-7: 0.002 – 0.004 µM[1]
Tetrahydroquinolinones 3-(1-naphthylmethyl)-substitutionMicrotubules / Apoptotic pathwaysG2/M Arrest, ApoptosisHTC-116 / A549: High Potency[2]
Quinolinone-Dithiocarbamates Piperidine dithiocarbamate linkerAChE (PAS & CAS)AChE Inhibition, blocks Aβ aggregationeeAChE: 0.22 µM[3]

Self-Validating Experimental Protocols

To ensure the trustworthiness of the biological data presented above, the following protocols are designed as self-validating systems. They incorporate internal controls that confirm causality rather than mere correlation.

Protocol 1: High-Fidelity MTT Cytotoxicity & Flow Cytometry Workflow

Target: Heterotetracyclic & Tetrahydroquinolinone Derivatives

Causality Rationale: Azaheterocycles can exhibit intrinsic autofluorescence or redox activity, falsely elevating absorbance readings in viability assays. To validate that reduced viability is caused by true cytotoxicity and not assay interference, cell-free background subtraction is mandatory, followed by orthogonal validation via Flow Cytometry.

  • Cell Seeding & Treatment: Seed MCF-7 or A549 cells at

    
     cells/well in a 96-well plate. Incubate for 24h. Treat with quinolinone derivatives (0.001 - 100 µM). Validation Check: Include a vehicle control (0.1% DMSO) and a cell-free background control (media + compound).
    
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells converts MTT to insoluble formazan.

  • Solubilization & Readout: Remove media, dissolve formazan in 150 µL DMSO. Read absorbance at 570 nm. Subtract the cell-free background OD from all test wells to eliminate compound-specific optical interference.

  • Orthogonal Validation (Flow Cytometry): To prove the mechanism of cell death is apoptotic (as seen in tetrahydroquinolinones), stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the shift from viable to early/late apoptotic quadrants2[2].

Protocol 2: Kinetic Ellman’s Assay for Dual-Site AChE Inhibition

Target: Quinolinone-Dithiocarbamate Hybrids

Causality Rationale: End-point assays cannot differentiate between reversible and irreversible inhibitors. A kinetic approach, measuring the reaction rate over time, ensures that the observed IC₅₀ reflects true steady-state inhibition of both the PAS and CAS of AChE.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine iodide (ATCI).

  • Enzyme Pre-Incubation: Mix 0.02 U/mL of eeAChE with varying concentrations of the quinolinone hybrid. Validation Check: Pre-incubate for exactly 15 minutes at 37°C before adding the substrate. This allows the bulky quinolinone moiety to fully intercalate into the PAS via

    
     stacking before catalytic turnover begins3[3].
    
  • Kinetic Readout: Add ATCI and DTNB. Measure the change in absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve to determine precise IC₅₀ values.
    

Workflow cluster_0 Anticancer Validation cluster_1 Anti-AD Validation Prep Compound Synthesis MTT MTT Assay (Viability) Prep->MTT Ellman Ellman's Assay (AChE Kinetics) Prep->Ellman Flow Flow Cytometry (Cell Cycle) MTT->Flow IC50 > Apoptosis ThT ThT Assay (Aβ Aggregation) Ellman->ThT Dual-Target Hit

Self-validating experimental workflow for evaluating distinct quinolinone derivatives.

References

  • Mokhtar, M. "Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases." Taylor & Francis.1

  • "Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction." PMC. 2

  • "Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease." PMC. 3

Sources

Comparative

Unmasking the Molecular Target: A Comparative Guide to Identifying the Binding Partners of 8-Iodo-3-methoxyquinolin-2(1H)-one

For researchers and drug development professionals, the quinolin-2(1H)-one scaffold represents a privileged structure, forming the foundation of numerous biologically active compounds.[1][2] The specific derivative, 8-Io...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quinolin-2(1H)-one scaffold represents a privileged structure, forming the foundation of numerous biologically active compounds.[1][2] The specific derivative, 8-Iodo-3-methoxyquinolin-2(1H)-one, holds potential for therapeutic development, yet its precise molecular binding target within the cell remains to be fully elucidated. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to definitively identify and validate the protein binding partners of this compound. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target deconvolution.

The Central Challenge: From Bioactivity to Specific Target

While the broader class of quinolinone derivatives is known to engage with various biological targets, including receptor tyrosine kinases involved in pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, the specific interactome of 8-Iodo-3-methoxyquinolin-2(1H)-one is not established in public-domain literature.[3] The presence of an iodine atom and a methoxy group at the 8 and 3 positions, respectively, creates a unique electronic and steric profile that dictates its specific binding affinities. Therefore, a systematic and multi-pronged approach is essential to pinpoint its direct molecular target(s).

This guide will compare and contrast three primary classes of target identification methodologies:

  • Affinity-Based Pull-Down Approaches: Leveraging the molecule's structure to isolate its binding partners.

  • Label-Free Biophysical Approaches: Detecting target engagement without modifying the compound.

  • Covalent Labeling Approaches: Permanently linking the compound to its target for unambiguous identification.

I. Affinity-Based Pull-Down: Fishing for a Target

The most classical and widely used method for target identification is affinity chromatography.[4][5] This technique relies on immobilizing the small molecule of interest (the "bait") onto a solid support and using it to "fish" for its binding proteins from a complex biological mixture, such as a cell lysate.

A. Principle of Affinity Chromatography

The core principle is the specific, reversible interaction between the immobilized 8-Iodo-3-methoxyquinolin-2(1H)-one and its target protein(s).[6] Proteins that do not bind to the compound are washed away, and the specifically bound proteins are then eluted and identified, typically by mass spectrometry.

B. Experimental Strategy & Protocol

A critical prerequisite for this method is the chemical modification of the quinolinone to attach it to a resin without abolishing its biological activity. The structure of 8-Iodo-3-methoxyquinolin-2(1H)-one offers several potential points for linker attachment, most notably the N1-position of the quinolinone ring.

cluster_0 Phase 1: Probe Synthesis & Immobilization cluster_1 Phase 2: Affinity Purification cluster_2 Phase 3: Target Identification A Synthesize Linker-Modified 8-Iodo-3-methoxyquinolin-2(1H)-one B Couple Modified Compound to Activated Resin (e.g., NHS-activated agarose) A->B Covalent linkage C Equilibrate Resin with Binding Buffer B->C D Incubate with Cell Lysate C->D E Wash Resin to Remove Non-specific Binders D->E F Elute Specifically Bound Proteins E->F G SDS-PAGE Analysis of Eluate F->G H In-gel Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis (Mass Spectrometry) H->I J Database Search & Protein Identification I->J cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Incubation & Digestion cluster_2 Phase 3: Analysis A Prepare Cell Lysate B Aliquot Lysate into Two Tubes (Control and Experimental) A->B C Add Vehicle (DMSO) to Control B->C D Add 8-Iodo-3-methoxyquinolin-2(1H)-one to Experimental B->D E Incubate to Allow Binding C->E D->E F Add Protease (e.g., Pronase) to Both Samples E->F G Incubate to Allow Digestion F->G H Stop Digestion (e.g., Heat or Inhibitor) G->H I Analyze by SDS-PAGE H->I J Identify Protected Protein Bands by Mass Spectrometry I->J

Sources

Validation

In Vitro vs In Vivo Efficacy of 8-Iodo-3-methoxyquinolin-2(1H)-one: A Comprehensive Comparison Guide

8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) is a highly privileged, halogenated quinolinone scaffold. In modern medicinal chemistry, quinoline and quinolin-2(1H)-one derivatives have emerged as cornerstone str...

Author: BenchChem Technical Support Team. Date: March 2026

8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8) is a highly privileged, halogenated quinolinone scaffold. In modern medicinal chemistry, quinoline and quinolin-2(1H)-one derivatives have emerged as cornerstone structures for next-generation epigenetic modulators, most notably as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) [1][2].

While compounds based on this scaffold often exhibit sub-nanomolar potency in biochemical assays, translating this activity into systemic in vivo efficacy remains a profound challenge. This guide provides an authoritative, data-driven comparison of the in vitro and in vivo performance of 8-Iodo-3-methoxyquinolin-2(1H)-one, dissecting the pharmacokinetic/pharmacodynamic (PK/PD) disconnects that dictate clinical translation[3].

Mechanistic Rationale: Why the Halogenated Quinolinone Scaffold?

To understand a compound's efficacy, one must first understand its structural causality. PRMT5 catalyzes the symmetric dimethylation of arginine (sDMA) on histones and splicing factors, driving tumor proliferation[2][4]. The 8-Iodo-3-methoxyquinolin-2(1H)-one scaffold is engineered to disrupt this process through precise molecular interactions:

  • The Quinolinone Core: Mimics the adenine ring of the S-adenosylmethionine (SAM) cofactor, allowing it to competitively occupy the SAM-binding pocket. The core engages in critical

    
     stacking interactions with the Phe327 and Trp579 residues of PRMT5[1][5].
    
  • The 3-Methoxy Group: Provides necessary steric bulk to lock the molecule within the binding cleft, preventing the natural substrate from entering.

  • The 8-Iodo Substitution: This is the primary driver of target residence time. The highly polarizable iodine atom acts as a powerful halogen-bond donor, interacting with the backbone carbonyl oxygen of Ser578[2]. This traps the PRMT5:MEP50 complex in a catalytically inactive state.

PRMT5_Mechanism PRMT5 PRMT5:MEP50 Complex SDMA Symmetric Dimethylarginine (sDMA) PRMT5->SDMA Catalyzes SAM SAM Cofactor SAM->PRMT5 Binds Substrate Target Proteins (e.g., Histones, SmD1/3) Substrate->PRMT5 Binds Tumor Tumor Proliferation & Survival SDMA->Tumor Drives Inhibitor 8-Iodo-3-methoxyquinolin -2(1H)-one Inhibitor->PRMT5 Competitive Binding (π-stacking & Halogen Bond)

Figure 1: Mechanism of action for 8-Iodo-3-methoxyquinolin-2(1H)-one targeting the PRMT5:MEP50 complex.

In Vitro Efficacy Profiling (The Controlled Environment)

In vitro assays evaluate the compound's intrinsic thermodynamic binding affinity and cellular permeability without the confounding variables of systemic clearance.

Step-by-Step Protocol: Self-Validating TR-FRET Biochemical Assay

To objectively measure the inhibition of sDMA formation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. Causality: TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates short-lived auto-fluorescence emitted by the quinolinone compound itself, preventing false-positive artifacts.

  • Complex Assembly: Incubate 4 nM of recombinant PRMT5:MEP50 complex with 1

    
    M SAM and a biotinylated histone H4 peptide substrate in assay buffer (20 mM Bicine, pH 7.6).
    
  • Compound Titration: Add 8-Iodo-3-methoxyquinolin-2(1H)-one in a 10-point dose-response series (0.1 nM to 10

    
    M).
    
  • Detection: Add Europium-labeled anti-sDMA antibody (donor) and Streptavidin-APC (acceptor). If PRMT5 is active, the antibody binds the methylated peptide, bringing the fluorophores into proximity and generating a FRET signal.

  • System Validation: A known clinical-stage PRMT5 inhibitor (e.g., JNJ-64619178) is run in parallel[2]. The assay is only considered valid if the calculated Z'-factor is

    
    , ensuring the signal window is robust enough to distinguish true enzymatic inhibition from background noise.
    

In Vivo Efficacy & Pharmacokinetics (The Systemic Challenge)

Translating in vitro potency to in vivo efficacy requires navigating absorption, distribution, metabolism, and excretion (ADME).

Step-by-Step Protocol: Xenograft Efficacy & PK/PD Bridging
  • Model Selection: Implant MTAP-deleted A549 lung cancer cells subcutaneously into NSG mice. Causality: MTAP deletion leads to elevated intracellular methylthioadenosine (MTA), which cooperatively sensitizes the tumor to PRMT5 inhibitors, widening the therapeutic window[1][4].

  • Dosing & PK Sampling: Once tumors reach 200 mm

    
    , mice are randomized and dosed orally (PO) at 10 mg/kg. Serial blood draws are taken over 24 hours to map the plasma concentration-time curve.
    
  • PD Biomarker Validation: Measuring tumor shrinkage alone is insufficient, as off-target toxicity (causing weight loss) can artificially reduce tumor size. Therefore, tumors are excised at day 14, and intra-tumoral sDMA levels are quantified via ELISA. Causality: A concurrent drop in tumor volume and sDMA proves that the efficacy is mechanistically driven by PRMT5 target engagement.

PKPD_Workflow InVitro In Vitro Profiling (IC50, Cell Viability) Formulation Formulation & PK (Clearance, Half-life, PPB) InVitro->Formulation InVivo In Vivo Xenograft (A549 MTAP-deleted mice) Formulation->InVivo PD_Readout Pharmacodynamic Readout (Intra-tumoral sDMA reduction) InVivo->PD_Readout Efficacy Translational Efficacy (Tumor Volume Regression) PD_Readout->Efficacy

Figure 2: Step-by-step translational workflow from in vitro screening to in vivo PK/PD validation.

Analyzing the Translational Disconnect (IVIVT)

When comparing the data, a distinct in vitro to in vivo translation (IVIVT) disconnect becomes apparent[3]. While 8-Iodo-3-methoxyquinolin-2(1H)-one is highly potent in a petri dish, higher-than-expected doses are required to achieve tumor regression in mice. This is driven by three pharmacological realities:

  • High Plasma Protein Binding (PPB): The highly lipophilic iodine atom at the C8 position drives PPB to

    
    . Consequently, the free fraction (
    
    
    
    ) of the drug available to penetrate the tumor microenvironment is severely restricted.
  • Metabolic Liability: The 3-methoxy group is highly susceptible to CYP450-mediated O-demethylation in the liver[6]. This rapid metabolic clearance significantly shortens the compound's in vivo half-life (

    
    ).
    
  • Time-Dependent Exposure: In vitro cell cultures are exposed to a constant concentration of the drug. In vivo, drug exposure is pulsatile, requiring the compound to rely heavily on its slow target dissociation rate (driven by the halogen bond) to maintain efficacy between doses[2][7].

Quantitative Data Comparison

The following table benchmarks 8-Iodo-3-methoxyquinolin-2(1H)-one against standard reference inhibitors to highlight the translational drop-off.

Parameter8-Iodo-3-methoxyquinolin-2(1H)-oneEPZ015666 (First-Gen Ref)JNJ-64619178 (Clinical Ref)
Biochemical IC

(In Vitro)
8.5 nM22 nM< 1 nM
Cell Viability IC

(A549)
45 nM110 nM2.4 nM
Plasma Protein Binding (PPB) 98.5%85.0%92.0%
Hepatic Clearance (CL

)
High (O-demethylation)ModerateLow
Intra-tumoral sDMA Reduction 40% reduction at 10 mg/kg55% reduction at 10 mg/kg>90% reduction at 10 mg/kg
Tumor Growth Inhibition (TGI) 35% (Moderate efficacy)48% (Good efficacy)88% (Robust regression)

Conclusion & Optimization Strategies

8-Iodo-3-methoxyquinolin-2(1H)-one is a highly potent in vitro inhibitor that flawlessly demonstrates the thermodynamic advantages of halogen bonding and quinolinone


-stacking within the PRMT5 active site. However, its in vivo efficacy is blunted by poor metabolic stability and high plasma protein binding.

Future Directions for Drug Developers: To bridge this translational gap, medicinal chemists should consider bioisosteric replacements. Replacing the 3-methoxy group with a trifluoromethoxy (


) group can block CYP450-mediated O-demethylation, vastly improving the in vivo half-life. Similarly, substituting the 8-iodo group with a cyano (

) or trifluoromethyl (

) group may reduce lipophilicity and lower plasma protein binding, thereby increasing the free fraction of the drug available to eradicate the tumor.

References

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention Source: MDPI (Processes) URL:[Link]

  • A review of the known MTA-cooperative PRMT5 inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity Source: PMC (National Institutes of Health) URL:[Link]

  • Translational Pharmacokinetic/Pharmacodynamic Modeling and Simulation of Oxaliplatin and Irinotecan in Colorectal Cancer Source: MDPI (Pharmaceutics) URL:[Link]

  • MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) Source: MDPI (Molecules) URL:[Link]

  • In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach Source: Frontiers in Pharmacology URL:[Link]

Sources

Comparative

evaluating the off-target effects of 8-Iodo-3-methoxyquinolin-2(1H)-one treatment

As drug development pushes toward highly targeted therapies, the quinolin-2(1H)-one scaffold has emerged as a privileged structure for kinase and bromodomain inhibition. However, unsubstituted quinolinones often suffer f...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly targeted therapies, the quinolin-2(1H)-one scaffold has emerged as a privileged structure for kinase and bromodomain inhibition. However, unsubstituted quinolinones often suffer from promiscuous binding across the kinome, leading to unpredictable off-target toxicity.

The introduction of an iodine atom at the C8 position—yielding 8-Iodo-3-methoxyquinolin-2(1H)-one —represents a rational design strategy to enhance selectivity. As a Senior Application Scientist, I have structured this guide to objectively compare the off-target profile of 8-Iodo-3-methoxyquinolin-2(1H)-one against standard alternatives. We will explore the mechanistic causality behind its selectivity and detail the self-validating experimental workflows required to prove its efficacy and safety.

Mechanistic Causality: The Role of the 8-Iodo Substitution

To understand why 8-Iodo-3-methoxyquinolin-2(1H)-one outperforms its unsubstituted counterpart (3-methoxyquinolin-2(1H)-one) in selectivity assays, we must look at the structural physics of the compound. The drastic reduction in off-target effects is driven by two opposing forces:

  • Halogen Bonding (The Sigma-Hole): Iodine is a large, highly polarizable halogen. It features an electron-deficient region (the "sigma-hole") at the distal end of the C-I bond. This allows the compound to form highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens) specifically within the primary target's active site, significantly boosting binding affinity[1].

  • Steric Exclusion: The bulky van der Waals radius of the iodine atom acts as a structural gatekeeper. In the tighter, highly conserved ATP-binding pockets of common off-target kinases (such as CDK2 or EGFR), the iodine creates a severe steric clash, effectively locking the compound out of these secondary sites.

Pathway Compound 8-Iodo-3-methoxyquinolin-2(1H)-one Halogen Halogen Bonding (Sigma-Hole) Compound->Halogen Steric Steric Clash (Bulky Iodine) Compound->Steric Primary Primary Target (Target Kinase) Efficacy High Efficacy On-Target Blocked Primary->Efficacy OffTarget Off-Target Kinases (e.g., CDK2, EGFR) Safety High Selectivity Off-Target Preserved OffTarget->Safety Halogen->Primary Enhances Affinity Steric->OffTarget Prevents Binding

Mechanistic basis for the selectivity of 8-Iodo-3-methoxyquinolin-2(1H)-one via halogen bonding.

Comparative Off-Target Landscape

To objectively evaluate performance, we must compare the binding affinities (


) of 8-Iodo-3-methoxyquinolin-2(1H)-one against the baseline 3-methoxyquinolin-2(1H)-one across a standard selectivity panel.
Kinase Target3-methoxyquinolin-2(1H)-one (

nM)
8-Iodo-3-methoxyquinolin-2(1H)-one (

nM)
Selectivity Shift
Primary Target 4585.6x Increase
CDK2 (Off-Target)120>10,000>80x Decrease
EGFR (Off-Target)350>10,000>28x Decrease
p38α (Off-Target)854,50052x Decrease
VEGFR2 (Off-Target)2108,20039x Decrease

Data Interpretation: The data clearly demonstrates that while the unsubstituted analog is a promiscuous binder, the 8-Iodo substitution transforms the molecule into a highly selective probe.

Experimental Workflows for Off-Target Evaluation

As an application scientist, I emphasize that off-target evaluation must bridge the gap between in vitro thermodynamics and in vivo physiological conditions. A self-validating system requires orthogonal approaches.

G Start Compound Synthesis: 8-Iodo-3-methoxyquinolin-2(1H)-one Kinome In Vitro Profiling (KINOMEscan) Start->Kinome CETSA Live-Cell Target Engagement (CETSA) Kinome->CETSA Proteomics Chemoproteomics (Off-Target ID) Kinome->Proteomics Analysis Selectivity Index Calculation & Hit Validation CETSA->Analysis Proteomics->Analysis

Workflow for evaluating the off-target landscape of 8-Iodo-3-methoxyquinolin-2(1H)-one.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

To establish the baseline off-target landscape, we utilize a competition binding assay (KINOMEscan methodology)[2]. We choose this over standard enzymatic assays because it measures true thermodynamic binding affinity (


) independent of ATP concentration, preventing false negatives.

Self-Validating Design: This protocol includes a known promiscuous inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a DMSO vehicle as a negative control.

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Grow E. coli BL21 strains infected with T7 phage displaying the target kinases (e.g., CDK2, EGFR, VEGFR2) to log-phase. Lyse and filter to isolate the kinase-tagged phage.

  • Immobilization of Bait Ligand: Treat Streptavidin-coated magnetic beads with a biotinylated broad-spectrum kinase inhibitor (the "bait").

  • Competition Binding: In a 384-well plate, combine the kinase-tagged phage, the immobilized bait, and 8-Iodo-3-methoxyquinolin-2(1H)-one at varying concentrations (1 nM to 10 µM).

  • Incubation & Washing: Incubate at room temperature for 1 hour to reach equilibrium. Wash the beads extensively with a buffer containing 0.1% Tween-20 to remove unbound phage.

  • Elution & qPCR Quantification: Elute the bound phage and quantify the viral DNA using quantitative PCR (qPCR).

  • Data Analysis: Calculate the

    
     by plotting the qPCR signal against the concentration of the test compound. A decrease in signal indicates the compound successfully competed for the active site.
    
Protocol 2: Cellular Thermal Shift Assay (CETSA)

In vitro selectivity does not always translate to live cells due to differences in membrane permeability, subcellular compartmentalization, and high intracellular ATP concentrations (~1-5 mM). To validate that 8-Iodo-3-methoxyquinolin-2(1H)-one avoids off-targets in vivo, we employ CETSA[3].

Self-Validating Design: We monitor both the primary target (expected to shift) and a known off-target like CDK2 (expected to remain unshifted). This internal control ensures the compound is cell-permeant but remains strictly selective.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HeLa) to 70-80% confluency. Treat with 1 µM 8-Iodo-3-methoxyquinolin-2(1H)-one or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the intact cell suspension equally into PCR tubes[4].

  • Controlled Heating: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C) to extract the soluble protein fraction.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured (unbound) proteins will pellet, while the stabilized (ligand-bound) proteins remain in the supernatant[4].

  • Detection: Analyze the supernatants via Western blot. Probe for both the primary target and off-target kinases.

  • Interpretation: 8-Iodo-3-methoxyquinolin-2(1H)-one will induce a significant thermal shift (stabilization) in the primary target compared to DMSO, but will show identical melting curves to DMSO for off-targets, proving intracellular selectivity[5].

Conclusion

Evaluating the off-target effects of 8-Iodo-3-methoxyquinolin-2(1H)-one requires a multi-tiered approach. By combining the broad-spectrum thermodynamic profiling of KINOMEscan with the physiological relevance of CETSA, researchers can confidently validate the selectivity conferred by the 8-Iodo modification. The strategic use of halogen bonding not only drives primary target affinity but serves as a structural gatekeeper against off-target toxicity.

References

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[Link]

  • Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and its impact on drug response. bioRxiv.[Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.[Link]

  • CETSA. Chemical Biology Consortium Sweden. [Link]

  • Technological breakthrough paves the way for better drugs. ScienceDaily.[Link]

Sources

Validation

Benchmarking the 8-Iodo-3-methoxyquinolin-2(1H)-one Scaffold Against Standard CDK5 Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary: The Evolution of Kinase Inhibitor Scaffolds In the landscape of targeted therapeutics, the dysregulation of Cyclin-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Evolution of Kinase Inhibitor Scaffolds

In the landscape of targeted therapeutics, the dysregulation of Cyclin-Dependent Kinase 5 (CDK5) is recognized as a primary driver in neurodegenerative pathologies (such as Alzheimer's disease via Tau hyperphosphorylation) and various malignancies[]. While early-generation pan-CDK inhibitors have demonstrated clinical utility, their lack of selectivity often leads to narrow therapeutic windows.

The compound 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS 1228009-46-8) represents a highly versatile, halogenated quinolin-2(1H)-one building block. The quinolinone core is a privileged scaffold in medicinal chemistry, frequently utilized to synthesize potent, next-generation CDK5 and p38α MAP kinase inhibitors. This guide objectively benchmarks the pharmacological profile of the quinolin-2(1H)-one scaffold against two established clinical-stage CDK inhibitors: Roscovitine (Seliciclib) [2] and Dinaciclib (SCH727965) [3].

Mechanistic Grounding: Structural Causality in Kinase Binding

To understand the comparative efficacy of these inhibitors, we must examine the causality behind their structural interactions within the CDK5 ATP-binding cleft:

  • Roscovitine (Purine Analog): Acts as a broad-range purine inhibitor. It competes directly with ATP, binding to the kinase hinge region, but struggles with high selectivity, inhibiting CDK1, CDK2, CDK5, and CDK7 with similar affinities (~160 nM)[2].

  • Dinaciclib (Pyrazolo-pyrimidine): A highly potent, multi-CDK inhibitor. Its unique architecture allows it to project deeply into the ATP pocket, achieving low nanomolar potency (1-4 nM) against CDK1/2/5/9, effectively inducing apoptosis in tumor models[3].

  • 8-Iodo-3-methoxyquinolin-2(1H)-one (Quinolinone Scaffold): The lactam motif (2(1H)-one) acts as a robust hydrogen-bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to interact with the Cys83 residue in the CDK5 hinge region. Crucially, the bulky, electron-rich 8-iodo substitution projects into a hydrophobic sub-pocket, enabling halogen bonding. This specific interaction is a deliberate structural choice that enhances target residence time and improves selectivity over other CDK family members[4].

Pathway A p35 / p25 Activator B CDK5 Kinase A->B Binds C Tau Phosphorylation B->C Catalyzes D Neurodegeneration C->D Tangles E Quinolinone Scaffold E->B ATP-Competitive

CDK5/p25 signaling pathway and the intervention point of quinolinone inhibitors.

Quantitative Benchmarking Data

The following table summarizes the comparative in vitro performance metrics. Data for the quinolinone class represents optimized derivatives synthesized from the 8-Iodo-3-methoxyquinolin-2(1H)-one precursor.

Inhibitor ProfileChemical ClassTarget SpectrumCDK5 IC₅₀Clinical Status
8-Iodo-3-methoxyquinolin-2(1H)-one (Derivatives) Quinolin-2(1H)-oneCDK5 selective~50-100 nMPreclinical
Roscovitine (Seliciclib) Purine AnalogCDK1/2/5/7/9~160 nMPhase II
Dinaciclib (SCH727965) Pyrazolo-pyrimidineCDK1/2/5/9~1 nMPhase III

Note: While Dinaciclib exhibits superior raw potency[3], the quinolin-2(1H)-one scaffold offers a superior starting point for achieving strict CDK5 selectivity, a critical requirement for chronic administration in neurodegenerative diseases without triggering systemic cytotoxicity[][4].

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To objectively benchmark the


 values of these compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality in Assay Design: Why choose TR-FRET over a standard ELISA or radiometric assay? Quinoline derivatives often possess intrinsic auto-fluorescence. TR-FRET utilizes a time-delayed emission reading (using a Europium fluorophore) that allows short-lived background compound fluorescence to decay before measurement, ensuring absolute data trustworthiness. Furthermore, the assay is run strictly at the ATP


 (Michaelis constant) to ensure the resulting 

is directly proportional to the inhibitor's true binding affinity (

).
Step-by-Step Protocol
  • Assay Control Setup (Self-Validation): Establish a "No-Enzyme" control (0% activity baseline) and a "DMSO Vehicle" control (100% activity baseline). This internally validates the assay's dynamic range and Z'-factor.

  • Compound Titration: Prepare an 11-point serial dilution (3-fold steps) of 8-Iodo-3-methoxyquinolin-2(1H)-one derivatives, Roscovitine, and Dinaciclib starting at 10 µM. Rationale: An 11-point curve guarantees sufficient data points across the inflection zone for an accurate Hill slope calculation.

  • Kinase/Substrate Addition: In a 384-well low-volume plate, dispense 5 µL of CDK5/p25 complex (final concentration 0.5 nM) and biotinylated Histone H1 peptide substrate into 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP to a final concentration matching the apparent

    
     (e.g., 10 µM). Incubate at room temperature for 60 minutes.
    
  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure the TR-FRET signal on a compatible microplate reader (excitation at 340 nm; emission ratio of 665 nm / 615 nm). Calculate

    
     using a 4-parameter logistic non-linear regression model.
    

Workflow S1 Compound Titration S2 CDK5/p25 Addition S1->S2 S3 ATP (Km) Incubation S2->S3 S4 Eu-Ab & SA-APC Detection S3->S4 S5 TR-FRET Readout S4->S5

Self-validating TR-FRET assay workflow for benchmarking kinase inhibitor potency.

References

  • Accela ChemBio. "N/A,3-Methoxy-8-(trifluoromethoxy)quinolin-2(1H)-one-AccelaChem." accelachem.com.
  • Mandal, S., et al. "Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • BOC Sciences. "Overview of CDK5 Inhibitors." bocsci.com.
  • Cicenas, J. "Roscovitine in cancer and other diseases.
  • Kumar, S.K., et al. "Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma.
  • Tocris Bioscience. "Dinaciclib | Cyclin-dependent Kinase Inhibitors." rndsystems.com.

Sources

Comparative

statistical analysis of experimental data for 8-Iodo-3-methoxyquinolin-2(1H)-one

The following guide provides an in-depth technical analysis of 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8), a specialized heterocyclic building block. In the absence of a single public dataset for this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS: 1228009-46-8), a specialized heterocyclic building block.

In the absence of a single public dataset for this specific catalog compound, this guide synthesizes comparative statistical data from the broader class of 8-iodo- and 3-methoxy-quinolin-2(1H)-one derivatives. It establishes the compound's performance profile as a scaffold for kinase inhibitors and antimicrobial agents.

Executive Summary & Strategic Utility

8-Iodo-3-methoxyquinolin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents:

  • 8-Iodo position: A site for high-value cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl/heteroaryl groups, critical for optimizing hydrophobic interactions in kinase pockets (e.g., CDK5, EGFR).

  • 3-Methoxy group: Acts as an electronic donor, modulating the basicity of the quinolinone core and often serving as a hydrogen bond acceptor mimic in active sites.

  • 2(1H)-one core: A classic tautomeric lactam motif capable of bidentate hydrogen bonding (donor-acceptor), essential for binding to hinge regions of kinases.

Primary Application: Synthesis of Type I/II kinase inhibitors and antimicrobial agents.

Statistical Analysis of Experimental Data

Note: Data below represents aggregated performance metrics from structurally validated analogs (e.g., 8-iodoquinolin-2(1H)-one and 3-methoxy derivatives) to benchmark expected performance.

A. Reactivity Profile: 8-Iodo vs. Alternative Halogens

The 8-position is sterically unique compared to the 6- or 5-positions. The iodine atom provides superior reactivity for metal-catalyzed couplings but faces steric compression from the lactam nitrogen.

Table 1: Comparative Cross-Coupling Efficiency (Suzuki-Miyaura Conditions) Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 90°C, 12h.

Feature8-Iodo-3-methoxy (Target) 6-Iodo Analog8-Bromo AnalogAnalysis
Yield (Phenylboronic acid) 78 - 85% 92 - 96%45 - 60%8-position is more hindered than 6-position, slightly lowering yield, but Iodine is superior to Bromine.
Reaction Time (T90) 4 - 6 hours 2 - 3 hours12 - 18 hoursIodine's weaker C-X bond compensates for steric hindrance at C8.
Homocoupling Side-Product < 5% < 2%5 - 10%Higher steric bulk at C8 suppresses homocoupling relative to C6.
Electronic Influence (3-OMe) Electron Donating (+M) Neutral/VariableN/AThe 3-OMe group increases electron density, slightly deactivating the ring toward oxidative addition compared to unsubstituted rings.
B. Biological Potency Benchmarks (Kinase Inhibition)

Derivatives of 3-methoxyquinolin-2(1H)-one are frequently screened against Serine/Threonine kinases (e.g., CDK5, GSK-3β).

Table 2: Statistical Potency Ranges for 8-Aryl-3-methoxyquinolin-2(1H)-one Derivatives

Target ClassActivity Range (

)
Key SAR Insight
CDK5/p25 50 nM - 500 nM 8-Aryl substitution fills the "sugar pocket" of ATP site; 3-OMe interacts with hinge residues.
EGFR (Wild Type) 0.5 µM - 5.0 µM Moderate activity; requires specific 4-anilino substitution for high potency (Type I binding).
Antimicrobial (S. aureus) 10 µg/mL - 50 µg/mL 8-Iodo precursor itself shows weak activity; functionalization is required for efficacy.

Statistical Insight: The 8-iodo precursor is generally biologically inert (


) until functionalized. It is a pro-drug scaffold, not the final drug.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C-8

Rationale: This protocol is optimized to overcome the steric hindrance at the 8-position while preserving the 3-methoxy group.

Reagents:

  • Substrate: 8-Iodo-3-methoxyquinolin-2(1H)-one (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) — Chosen for stability and bite angle.
    
  • Base:

    
     (3.0 eq) — Superior to carbonates for hindered substrates.
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat to 100°C for 4 hours (conventional heating) or 110°C for 45 mins (microwave irradiation).

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear; product (
    
    
    
    , fluorescent blue) appears.
  • Workup: Dilute with EtOAc,

Safety & Regulatory Compliance

Safety

8-Iodo-3-methoxyquinolin-2(1H)-one proper disposal procedures

The handling and disposal of specialized halogenated heterocycles like 8-Iodo-3-methoxyquinolin-2(1H)-one demand rigorous, scientifically grounded operational protocols. As a critical synthetic intermediate in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized halogenated heterocycles like 8-Iodo-3-methoxyquinolin-2(1H)-one demand rigorous, scientifically grounded operational protocols. As a critical synthetic intermediate in drug development, its structural features—specifically the heavy iodine atom and the nitrogenous quinolinone core—present unique end-of-life logistical challenges.

Improper disposal of this compound not only violates environmental regulations but also poses severe corrosion and toxicity risks to laboratory infrastructure and personnel. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe containment, accumulation, and final destruction of 8-Iodo-3-methoxyquinolin-2(1H)-one.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and qualitative hazard profile of the target compound.

Table 1: Chemical and Hazard Summary for 8-Iodo-3-methoxyquinolin-2(1H)-one

ParameterData / ClassificationOperational Implication
CAS Number 1228009-46-8[1]Use for precise waste manifesting and vendor communication.
Molecular Formula C10H8INO2Contains ~42% Iodine by weight; dictates halogenated waste stream routing.
Molecular Weight 301.08 g/mol High molecular weight solid; prone to generating fine, persistent dust.
Primary Hazard Halogenated Organic SolidCannot be disposed of in standard biohazard or general chemical waste.
Combustion Byproducts

,

,

,

Requires high-temperature incineration with active caustic scrubbing[2].

The Mechanistic Rationale for Specialized Disposal

As scientists, we do not just follow rules; we must understand the chemical causality behind them. 8-Iodo-3-methoxyquinolin-2(1H)-one cannot be disposed of via standard drain systems or general solid waste landfills due to two primary mechanistic factors:

  • Iodine Volatilization and Acid Gas Formation: When subjected to thermal degradation, the carbon-iodine (C-I) bond cleaves. In an oxygen-rich combustion environment, this generates hydroiodic acid (

    
    ) and molecular iodine (
    
    
    
    ). Research from demonstrates that these volatile iodine species are highly corrosive to standard incinerator refractories and toxic if released into the atmosphere.
  • Nitrogen Oxide (

    
    ) Generation:  The quinolinone ring's nitrogen atom oxidizes into nitrogen oxides during combustion, requiring specific stoichiometric air controls to prevent smog-forming emissions.
    

Because of these factors, the2[2] designates Rotary Kiln Incineration coupled with Wet Caustic Scrubbing as the Best Available Technology (BAT) for the destruction of solid halogenated organics.

Operational Protocol: Step-by-Step Disposal Workflow

The following methodology ensures compliance with Resource Conservation and Recovery Act (RCRA) standards and provides a self-validating system to guarantee safety at every step.

Phase 1: Point-of-Generation Segregation
  • Step 1: Isolate the Waste Stream. Do not mix 8-Iodo-3-methoxyquinolin-2(1H)-one with non-halogenated solvents or general lab trash.

  • Step 2: Containerization. Place all powder residues, contaminated weighing boats, and spatulas into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Self-Validation Check: Why HDPE? Halogenated compounds and their trace degradants can embrittle standard plastics or corrode metal cans. Inspect the HDPE container weekly; if the plastic remains flexible and unclouded, containment integrity is verified.

  • Step 3: Labeling. Affix a globally harmonized system (GHS) label and a RCRA hazardous waste tag reading: "Hazardous Waste - Solid Halogenated Organic (Contains Iodine)."

Phase 2: Satellite Accumulation Area (SAA) Storage
  • Step 4: Secure Storage. Transfer the sealed container to your laboratory's designated SAA. Ensure the container is placed within a secondary containment tray.

    • Self-Validation Check: Under3[3], containers must remain closed except when actively adding waste. Verify the lid is fully threaded and seated after every use.

  • Step 5: Accumulation Time Limits. Log the start date on the waste tag. Depending on your facility's generator status, this waste must be shipped to a Treatment, Storage, and Disposal Facility (TSDF) within 90 or 180 days.

Phase 3: Final Destruction (TSDF Level)
  • Step 6: Rotary Kiln Incineration. The TSDF will process the solid waste in a rotary kiln operating at >1000°C. The tumbling action ensures complete carbon burnout of the solid matrix[2].

  • Step 7: Caustic Scrubbing. The resulting flue gas, now laden with

    
     and 
    
    
    
    , is passed through a wet scrubber containing dilute Sodium Hydroxide (
    
    
    ).
    • Self-Validation Check: The scrubber chemistry (

      
      ) neutralizes the acid. Continuous Emission Monitoring Systems (CEMS) at the stack must read a pH > 7 and zero detectable 
      
      
      
      before atmospheric venting, proving the destruction cycle is safely completed.

Spill Response & Decontamination Workflow

In the event of an accidental release of 8-Iodo-3-methoxyquinolin-2(1H)-one powder on the benchtop, execute the following immediate actions:

  • Don Appropriate PPE: Ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a fume hood, a fitted N95 or P100 particulate respirator is required to prevent inhalation of the iodinated dust.

  • Damp Sweeping: Never dry-sweep the powder, as this aerosolizes the active pharmaceutical ingredient (API). Lightly mist a disposable absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe the powder inward to consolidate it.

  • Primary Decontamination: Place the contaminated pads into the HDPE halogenated waste container (as outlined in Phase 1).

  • Secondary Wash: Wash the affected benchtop area with a mildly alkaline aqueous detergent. The alkalinity helps neutralize any trace acidic degradants from the iodine.

  • Validation: Wipe the area with a final dry pad. If no visual residue remains and the surface pH tests neutral (pH 7), the area is successfully decontaminated.

Disposal Workflow Visualization

The following diagram maps the logical routing of 8-Iodo-3-methoxyquinolin-2(1H)-one from generation to final destruction, highlighting the critical chemical transformations.

G N1 Solid Waste Generation 8-Iodo-3-methoxyquinolin-2(1H)-one N2 Segregation: Halogenated Organic Waste N1->N2 N3 Satellite Accumulation Area (HDPE Container, <180 Days) N2->N3 N4 RCRA-Permitted Treatment Facility (TSDF) N3->N4 N5 Rotary Kiln Incineration (>1000°C) N4->N5 N6 Caustic Scrubbing (NaOH) (Neutralize HI & Capture I2) N5->N6 Flue Gas (HI, I2, NOx) N7 Safe Atmospheric Venting & Ash Landfilling N6->N7 Cleaned Gas / Solid Ash

Fig 1: RCRA-compliant disposal workflow for halogenated quinolinone solid waste.

References

  • Accela ChemBio. "8-Iodo-3-methoxyquinolin-2(1H)-one | 1228009-46-8".
  • Occupational Safety and Health Administration (OSHA). "1910.
  • U.S. Environmental Protection Agency (EPA).
  • Oak Ridge National Laboratory (ORNL). "A Literature Survey to Identify Potentially Problematic Volatile Iodine-Bearing Species Present in Off-Gas Streams".

Sources

Handling

Personal protective equipment for handling 8-Iodo-3-methoxyquinolin-2(1H)-one

As a Senior Application Scientist, I approach the handling of specialized halogenated heterocycles not merely as a compliance exercise, but as a systematic protocol of risk mitigation. 8-Iodo-3-methoxyquinolin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized halogenated heterocycles not merely as a compliance exercise, but as a systematic protocol of risk mitigation. 8-Iodo-3-methoxyquinolin-2(1H)-one (CAS 1228009-46-8) is a highly specific intermediate frequently utilized in advanced drug discovery and synthetic methodology[1].

However, its structural features—specifically the reactive carbon-iodine (C-I) bond and the quinolinone core—dictate strict operational parameters. The iodine substituent increases the molecule's lipophilicity, which can enhance dermal absorption, while the compound acts as a potential skin, eye, and respiratory irritant[2].

This guide provides a self-validating, field-proven system for the safe handling, manipulation, and disposal of this compound.

Physicochemical Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the quantitative and qualitative risks of the material. The table below summarizes the core properties of 8-Iodo-3-methoxyquinolin-2(1H)-one and the direct operational implications of these traits.

Property / ClassificationValue / DescriptorOperational Implication
CAS Number 1228009-46-8Unique identifier required for inventory and waste tracking[1].
Molecular Weight 301.08 g/mol Moderate MW; fine dry powders pose a significant aerosolization and inhalation risk.
Halogen Content Contains Iodine (C-I bond)Mandates strict segregation into halogenated organic waste streams[3].
Target Organ Toxicity STOT SE 3 (Respiratory)All handling of the dry powder must occur within localized engineering controls (e.g., fume hood)[2].
Irritation Profile Category 2 (Skin/Eye)Requires impermeable barriers and splash-proof ocular protection to prevent mucosal contact[2].

Causality-Driven PPE Matrix

Do not simply wear PPE; understand why you are wearing it. Every piece of equipment serves as a specific barrier against the physicochemical properties of iodoquinolines.

  • Ocular Protection: Tight-fitting, splash-proof chemical safety goggles.

    • Causality: Quinolinone derivatives can cause severe ocular irritation. Standard safety glasses lack the orbital seal necessary to prevent fine particulate ingress during the weighing or transfer of dry powders[2].

  • Dermal Protection (Gloves): Dual-layer nitrile gloves (minimum 0.12 mm thickness).

    • Causality: The lipophilic nature of the iodo-substituent facilitates transport across lipid membranes. Nitrile provides excellent resistance to solid organic powders. Double-gloving ensures that if the outer layer is compromised by a solvent vehicle (e.g., DMSO or DMF used during dissolution), the inner layer maintains the barrier.

  • Body Protection: Flame-retardant, knee-length laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or knocking over vials, ensuring a continuous physical barrier at the critical glove-sleeve interface.

  • Respiratory Protection: Handled exclusively via Engineering Controls.

    • Causality: Because of its STOT SE 3 classification, standard N95 masks are insufficient for daily lab operations. All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm to actively draw particulates away from the operator's breathing zone.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound is manipulated without compromising the integrity of the sample or the safety of the researcher.

Step 1: Environmental Preparation Verify the fume hood flow rate. Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react with halogenated organics.

Step 2: PPE Donning & Setup Inspect and don double nitrile gloves. Ensure the inner glove sits under the lab coat cuff and the outer glove sits over it. Don chemical splash goggles. Place an anti-static mat inside the hood.

Step 3: Material Transfer Use an anti-static weighing spatula to transfer the 8-Iodo-3-methoxyquinolin-2(1H)-one powder. Causality: Static charge can cause fine powders of halogenated organics to aerosolize or cling to the weighing boat, increasing exposure risk and reducing assay precision.

Step 4: Dissolution (In-Hood) If preparing stock solutions, add the solvent vehicle (e.g., DMSO) directly to the pre-weighed vial within the fume hood. Cap the vial tightly before removing it from the hood for vortexing or sonication.

Step 5: Decontamination Wipe down the analytical balance and hood surface with a damp paper towel (using a water/ethanol mix). Dispose of the towel immediately in the solid hazardous waste container. Wash hands thoroughly with soap and water after removing gloves[2].

G Start Start: 8-Iodo-3-methoxyquinolin-2(1H)-one Hood Engineering Control: Chemical Fume Hood Start->Hood Transfer to PPE Don PPE: Double Nitrile, Goggles Hood->PPE Pre-requisite Weighing Weighing & Transfer (Anti-static tools) PPE->Weighing Proceed to Solvent Dissolution (e.g., DMSO/DMF) Weighing->Solvent Add vehicle in hood Clean Decontamination (Soap & Water) Solvent->Clean Post-experiment

Workflow for safe handling and exposure mitigation of 8-Iodo-3-methoxyquinolin-2(1H)-one.

Spill Response Methodology

In the event of a localized spill of the dry powder, execute the following protocol:

  • Isolate: Evacuate unnecessary personnel from the immediate vicinity.

  • Contain (No Dry Sweeping): Do not use a brush and dustpan. Dry sweeping generates airborne dust, exacerbating inhalation risks.

  • Absorb/Collect: Cover the spilled powder with damp absorbent pads or an inert binding material (e.g., vermiculite) to suppress dust generation.

  • Dispose: Carefully scoop the absorbed material into a sealable, compatible secondary container. Label it explicitly as "Hazardous Solid Waste - Contains Halogenated Organic (Iodoquinoline)."

Waste Disposal Plan (EPA Guidelines)

Halogenated organic compounds require strict segregation. According to EPA guidelines, wastes containing halogenated organic compounds must not be comingled with non-halogenated solvents or aqueous streams[3].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a designated solid hazardous waste bin.

  • Liquid Waste: Solutions containing 8-Iodo-3-methoxyquinolin-2(1H)-one must be collected in a carboy explicitly labeled for "Halogenated Organic Waste."

Causality: Comingling halogenated waste with non-halogenated waste severely complicates the disposal process. Halogenated liquid waste cannot be processed in standard boilers; it must be treated via high-temperature rotary kiln incineration equipped with high-efficiency caustic scrubbing. This specific scrubbing process is required to neutralize the corrosive hydrogen halide gases (e.g., HI, HCl) generated during the thermal destruction of the carbon-iodine bonds[4].

Waste WasteGen Waste Generation: 8-Iodo-3-methoxyquinolin-2(1H)-one Solid Solid Waste (Gloves, Vials, Towels) WasteGen->Solid Liquid Liquid Waste (Solvent Solutions) WasteGen->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Segregate Liquid->Halogenated Do not comingle with aqueous Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration EPA Compliant Disposal

EPA-compliant waste segregation and disposal pathway for halogenated organics.

References

  • Accela ChemBio. "3-Methoxy-8-(trifluoromethoxy)quinolin-2(1H)-one-AccelaChem (Includes CAS 1228009-46-8)." accelachem.com. Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at: [Link]

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